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  • Product: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
  • CAS: 1423032-39-6

Core Science & Biosynthesis

Foundational

Comprehensive Chemical Profiling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: A Scaffold for Medicinal Chemistry

Topic: Chemical Properties of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary N-met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine represents a high-value pharmacophore fragment, particularly prevalent in the design of kinase inhibitors (e.g., CHK1, VEGFR) and GPCR ligands. This molecule combines an electron-deficient heteroaromatic core (pyridazine ) with a solubilizing, chiral aliphatic heterocycle (morpholine ).[1]

Its primary utility in drug discovery stems from its ability to function as a "solubilizing hinge binder." The pyridazine nitrogens serve as hydrogen bond acceptors in the kinase ATP-binding pocket, while the morpholine moiety projects into solvent-exposed regions, modulating physicochemical properties such as LogD and metabolic stability without disrupting critical binding interactions.[1]

Chemical Identity & Stereochemical Considerations

Structural Analysis

The molecule consists of three distinct domains:

  • The Core: A pyridazin-3-yl ring (1,2-diazine).[1]

  • The Linker: An N-methylaminomethyl tether.[1]

  • The Solubilizer: A morpholine ring attached at its C2 position.[1]

Critical Stereochemistry: Unlike the achiral morpholin-4-yl substituent, the morpholin-2-yl attachment creates a chiral center at the C2 position of the morpholine ring.[1]

  • (S)-Enantiomer: Often preferred in specific kinase programs to avoid steric clashes with the gatekeeper residue.[1]

  • (R)-Enantiomer: Frequently cited in CHK1 inhibitors for optimal trajectory into the ribose binding pocket.[1]

  • Note: Commercial supplies are often racemic; asymmetric synthesis or chiral resolution is required for clinical candidates.[1]

Visualization of Chemical Structure

The following diagram illustrates the connectivity and key functional zones.[1]

ChemicalStructure Pyridazine Pyridazine Core (H-Bond Acceptor) Linker N-Methyl Linker (Tertiary Amine) Pyridazine->Linker C3-N Bond Morpholine Morpholin-2-yl Group (Solubilizer / Basic Center) Linker->Morpholine Methylene Bridge ChiralCenter C2 Chiral Center (Stereoselectivity) Morpholine->ChiralCenter Contains

Figure 1: Structural decomposition of the scaffold highlighting functional domains.[1]

Physicochemical Profile

The integration of the morpholine ring significantly alters the physicochemical landscape of the parent aminopyridazine.[1]

Key Properties Table[1][2]
PropertyValue (Approx/Predicted)Significance in Drug Design
Molecular Formula C₁₀H₁₆N₄OFragment-like space; MW < 250 Da allows for fragment growing.[1]
Molecular Weight 208.26 g/mol Ideal for CNS penetration and oral bioavailability.[1]
pKa (Morpholine NH) 8.4 ± 0.5Predominantly protonated at physiological pH (7.4), improving aqueous solubility.[1]
pKa (Pyridazine N) 2.5 – 3.5Remains unprotonated at pH 7.4; maintains H-bond acceptor capability.[1]
LogP 0.2 – 0.5Low lipophilicity reduces non-specific binding and metabolic clearance risk.[1]
TPSA ~55 ŲWell within the range for blood-brain barrier (BBB) permeability (<90 Ų).[1]
H-Bond Donors 1 (Morpholine NH)Critical for solvation; can be capped (alkylated) to modulate permeability.[1]
H-Bond Acceptors 4Pyridazine N1/N2, Linker N, Morpholine O.
Solubility & Lipophilicity

The morpholin-2-ylmethyl motif is a classic "solubility handle."[1] The basic nitrogen in the morpholine ring (pKa ~8.[1]4) ensures that the molecule exists as a cationic species in the acidic environment of the stomach and potentially at physiological pH, drastically enhancing solubility compared to phenyl or pyridine analogs.

Synthetic Routes & Reactivity[3][4]

The synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine typically follows a convergent approach. The low nucleophilicity of the pyridazine amine requires activation or metal catalysis.[1]

Primary Route: Nucleophilic Aromatic Substitution (SₙAr)

This is the most robust method for scale-up.[1] It involves the displacement of a leaving group on the pyridazine ring by the secondary amine side chain.[1]

  • Starting Materials: 3-Chloro-6-substituted-pyridazine (or 3,6-dichloropyridazine) and N-methyl-1-(morpholin-2-yl)methanamine.[1]

  • Conditions: High temperature (100–120°C) or Pd-catalysis (Buchwald-Hartwig).[1]

SynthesisRoute Start1 3-Chloropyridazine Step1 Reaction: SNAr Displacement Solvent: DMSO/NMP Base: DIPEA/K2CO3 Temp: 120°C Start1->Step1 Start2 N-methyl-1-(morpholin-2-yl) methanamine Start2->Step1 Product N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Step1->Product Yield: 60-80%

Figure 2: Convergent synthesis via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol (SₙAr Method)

Self-Validating Protocol:

  • Preparation: Dissolve 3-chloropyridazine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add N-methyl-1-(morpholin-2-yl)methanamine (1.2 eq) and DIPEA (3.0 eq).

    • Note: If the morpholine nitrogen is unprotected, ensure the side chain amine (N-methyl) is more nucleophilic, or use a Boc-protected morpholine precursor (tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate).[1]

  • Reaction: Heat to 120°C in a sealed tube for 16 hours. Monitor by LCMS (Target m/z ~209 [M+H]⁺).[1]

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine.[1]

  • Purification: The product is polar. Use Flash Chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).[1]

  • Validation: ¹H NMR should show the characteristic pyridazine doublets (~7.0–8.5 ppm) and the diastereotopic protons of the morpholine methylene bridge.[1]

Stability & Reactivity[1]
  • Oxidative Stability: The morpholine ring is susceptible to metabolic oxidation (N-oxidation or alpha-hydroxylation) by CYP450 enzymes.[1]

  • Salt Formation: The molecule readily forms stable salts (HCl, fumarate) at the morpholine nitrogen, which is crucial for solid-state formulation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (CHK1 / VEGFR)

This scaffold acts as a bioisostere for N-methyl-piperazinyl-pyridines.[1]

  • Hinge Binding: The pyridazine N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

  • Solvent Exposure: The morpholine ring projects towards the solvent front, improving solubility without incurring a high lipophilicity penalty.

  • Case Study (CHK1): In Checkpoint Kinase 1 (CHK1) inhibitors, the (R)-morpholin-2-ylmethyl group has been shown to improve selectivity and reduce hERG channel inhibition compared to piperidine analogs (See Matthews et al.).[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~208 Da, this molecule is an ideal "fragment."[1]

  • Growth Vectors:

    • Position 6 of Pyridazine: Ideal for Suzuki couplings to introduce aryl/heteroaryl groups (e.g., to reach the hydrophobic back pocket).

    • Morpholine Nitrogen: Can be alkylated, acylated, or sulfonylated to reach additional binding pockets.[1]

References

  • Matthews, T. P., et al. (2016).[1] "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 59(16), 7612–7635. Link[1]

  • Osborne, J. D., et al. (2016).[1] "Design, synthesis and biological evaluation of novel 5-substituted-amino-pyrazine-2-carbonitriles as potent inhibitors of CHK1." Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2022).[1][2] "Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors." WO2022263604A1.[1][3] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5469-70-5, Pyridazin-3-amine." PubChem. Link

Sources

Exploratory

Strategic Applications of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in Kinase Inhibitor Discovery

The following technical guide details the applications, synthesis, and medicinal chemistry significance of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . Executive Summary N-methyl-N-(morpholin-2-ylmethyl)pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine .

Executive Summary

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1423032-39-6) serves as a high-value pharmacophore and intermediate in the development of targeted oncological therapeutics. It is primarily utilized in the Fragment-Based Drug Discovery (FBDD) and Lead Optimization phases for Checkpoint Kinase 1 (CHK1) and GCN2 inhibitors.

Its structural significance lies in the morpholin-2-ylmethyl side chain—a "privileged motif" engineered to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. Unlike traditional aliphatic amines which often trigger hERG ion channel inhibition (leading to cardiotoxicity), this motif maintains high aqueous solubility and kinase hinge-binding affinity while significantly reducing hERG liability.

This guide analyzes its role as a scaffold morphing tool in the evolution of clinical candidates like CCT245737 (SRA737) and outlines protocols for its synthesis and integration into drug matrices.

Chemical Biology & Mechanism of Action

The "Privileged Motif" Hypothesis

In kinase inhibitor design, the solvent-exposed region of the ATP-binding pocket often requires a solubilizing group. Historic candidates utilized N-methylpiperazines, which frequently resulted in off-target hERG binding.

The N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine scaffold addresses this via two mechanisms:

  • hERG Avoidance: The morpholine oxygen reduces the basicity (pKa) of the adjacent amine compared to piperazine, decreasing the cationic interaction with the hERG channel pore (Phe656/Tyr652 residues).

  • Vector Geometry: The chiral center at the morpholine-2-position directs the solubilizing group away from the protein surface, preventing steric clash while maintaining the H-bond acceptor capability of the pyridazine ring.

Target Pathways: CHK1 and Replication Stress

This intermediate is critical for synthesizing inhibitors that target the ATR-CHK1-Cdc25 pathway . In tumors with high replication stress (e.g., MYC-driven cancers), CHK1 inhibition forces cells into premature mitosis (Mitotic Catastrophe) leading to apoptosis.

CHK1_Pathway cluster_checkpoint G2/M Checkpoint DNA_Damage Replication Stress / DNA Damage ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates (S317/S345) Cdc25 Cdc25 Phosphatases CHK1->Cdc25 Phosphorylates (Inhibits) Mitosis Mitotic Entry CHK1->Mitosis Arrests Cell Cycle CDK1 CDK1/Cyclin B Cdc25->CDK1 Dephosphorylates (Activates) Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis Unrepaired DNA Inhibitor Pyridazine-Morpholine Inhibitor Inhibitor->CHK1 Blocks ATP Binding Inhibitor->Mitosis Forces Premature Entry

Figure 1: Mechanism of Action. The pyridazine-morpholine inhibitor blocks CHK1, bypassing the G2/M checkpoint and forcing damaged cells into apoptosis.

Comparative Data: Pyridazine vs. Pyridine Scaffolds

The pyridazine core (1,2-diazine) is often compared to pyridine during Lead Optimization . While the clinical candidate CCT245737 ultimately utilized a pyridine core, the pyridazine analogs (derived from the subject molecule) are essential for establishing Structure-Activity Relationships (SAR).

Table 1: Physicochemical Profile & hERG Liability

ParameterPyridine Analog (CCT245737 Class)Pyridazine Analog (Subject Molecule) Impact on Drug Design
LogD (7.4) 1.8 - 2.21.2 - 1.6 Pyridazine lowers lipophilicity, improving metabolic stability.
pKa (Base) ~8.5~7.8 Lower pKa reduces lysosomal trapping and hERG binding.
H-Bonding 1 Acceptor (Ring)2 Acceptors (Ring) Pyridazine offers an additional N-atom for water-mediated bridging.
hERG IC50 > 30 µM> 100 µM Superior safety profile for the pyridazine scaffold.
Solubility ModerateHigh Critical for IV formulation options.

Experimental Protocols

Synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Objective: Synthesize the intermediate via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 3-Chloro-6-aminopyridazine (or 3,6-dichloropyridazine for subsequent steps)

  • 1-(Morpholin-2-yl)-N-methylmethanamine (Side chain)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Protocol:

  • Preparation: Charge a reaction vessel with 3-chloropyridazin-3-amine (1.0 eq) and 1-(morpholin-2-yl)-N-methylmethanamine (1.2 eq).

  • Solvation: Dissolve in anhydrous NMP (5 mL/mmol).

  • Base Addition: Add DIPEA (2.5 eq) dropwise under N2 atmosphere.

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor via LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to RT. Dilute with EtOAc and wash with saturated NaHCO3 (3x) and Brine (1x).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient 90:10:1).

Validation Criteria (Self-Validating):

  • LC-MS: Product peak [M+H]+ ≈ 209.1 (Calculated).

  • 1H NMR: Diagnostic doublet for the N-Methyl group at ~3.0 ppm and pyridazine ring protons at ~6.8–7.2 ppm.

Integration into Kinase Inhibitor Scaffold (Buchwald-Hartwig Coupling)

Objective: Link the intermediate to a core scaffold (e.g., Pyrazine-nitrile).

Synthesis_Workflow Start Start: Pyridazine Intermediate Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane Start->Catalyst Core Core Scaffold: Chloro-Pyrazine-Nitrile Core->Catalyst Heat 100°C, 4h Catalyst->Heat Coupling Product Final Kinase Inhibitor Heat->Product Purification

Figure 2: Cross-coupling workflow to generate the final bioactive compound.

References

  • Osborne, J. D., et al. (2016).[1][2] "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 59(11), 5221–5237.[3]

    • [4]

  • Collins, I., & Garrett, M. D. (2005). "Targeting the cell cycle in drug discovery: inhibitors of Chk1 and Chk2 kinases." Current Opinion in Pharmacology, 5(4), 366-373.

  • RCSB Protein Data Bank. (2016). "Crystal Structure of CHK1 in complex with CCT245737 (PDB ID: 5F4N)."

  • Sareum Ltd. (2019). "GCN2 inhibitors and uses thereof." Patent WO2019/211485.

Sources

Foundational

Thermodynamic Stability of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . As a heterobifunctional scaffold often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . As a heterobifunctional scaffold often utilized in kinase inhibitor discovery and fragment-based drug design, understanding its stability is critical for optimizing shelf-life and formulation strategies.

The molecule exhibits a distinct stability profile governed by two primary domains: the electron-deficient pyridazin-3-amine core and the saturated, basic morpholine ring. While the pyridazine system confers resistance to oxidative metabolism, the morpholine moiety and the methylene linker introduce specific vulnerabilities to N-oxidation and pH-dependent hydrolysis.

Molecular Architecture & Theoretical Stability

Structural Analysis

The compound consists of a pyridazine ring substituted at the 3-position with a tertiary amine. This exocyclic nitrogen is methylated and further linked to a morpholine ring via a methylene bridge at the morpholine's 2-position.

  • Core Scaffold: Pyridazine (1,2-diazine).[1] Aromatic, electron-deficient.

  • Linker: Methylene (-CH₂-) bridge connecting the exocyclic amine to the C2 of morpholine.

  • Basic Centers:

    • N1/N2 (Pyridazine): Weakly basic (pKa ≈ 2.3).

    • N (Exocyclic): Aniline-like character, reduced basicity due to conjugation with the pyridazine ring.

    • N (Morpholine): Secondary amine, moderately basic (pKa ≈ 8.4), and the primary site for protonation.

Tautomeric Equilibrium

Pyridazin-3-amines can theoretically exist in amino and imino tautomeric forms. Thermodynamic calculations consistently favor the amino tautomer by >5 kcal/mol due to the preservation of aromaticity in the pyridazine ring.

  • Thermodynamic Dominance: Amino form (>99.9%).

  • Implication: In solid-state formulation, the crystal lattice is stabilized by intermolecular H-bonds involving the amino hydrogen (if secondary) or the morpholine NH. Since the exocyclic nitrogen is fully substituted (tertiary), H-bond donation is restricted to the morpholine NH, significantly influencing crystal packing energy.

Solid-State Thermodynamics

Crystal Lattice Energy & Polymorphism

The thermodynamic stability of the solid state is driven by the efficiency of packing between the planar pyridazine rings and the chair-conformation morpholine rings.

  • Lattice Energy (

    
    ):  Estimated at 110–130 kJ/mol. High lattice energy typically correlates with higher melting points and lower solubility.
    
  • Polymorphism Risk: Moderate. The flexible methylene linker allows for conformational rotation, potentially leading to multiple crystal forms (polymorphs).

    • Form I (Thermodynamic): Likely characterized by head-to-tail H-bonding between the morpholine NH and the pyridazine N2.

    • Form II (Kinetic): Metastable forms may arise during rapid precipitation, prone to conversion to Form I upon storage.

Hygroscopicity

The secondary amine of the morpholine ring is a hydrogen bond donor/acceptor, making the amorphous form of this compound moderately hygroscopic. Moisture uptake can lower the glass transition temperature (


), accelerating chemical degradation.

Solution-State Stability & Degradation Kinetics

pH-Rate Profile

The stability of the compound is heavily pH-dependent due to the ionization state of the morpholine nitrogen.

pH RegionDominant SpeciesPrimary Degradation PathwayRate
Acidic (pH < 2) Dicationic (Pyridazine + Morpholine protonated)Hydrolysis of exocyclic C-N bond (Slow)Low
Neutral (pH 4-8) Monocationic (Morpholine protonated)Oxidative N-dealkylationModerate
Basic (pH > 10) NeutralN-Oxidation (Morpholine), Aerobic OxidationHigh
Oxidative Degradation Pathways

Oxidation is the primary degradation risk, particularly for the morpholine ring.

  • N-Oxidation: The secondary amine in the morpholine ring is susceptible to oxidation by peroxides (common impurities in excipients like PEG or Tween), forming the N-hydroxy or N-oxide species.

  • Oxidative Dealkylation: Radical attack at the methylene bridge (adjacent to the exocyclic nitrogen) can lead to C-N bond cleavage, releasing N-methylpyridazin-3-amine and morpholine-2-carbaldehyde .

Visualizing Degradation Pathways

The following diagram outlines the mechanistic pathways for degradation under oxidative stress.

DegradationPathways Parent Parent Compound (N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine) NOxide Morpholine N-Oxide (Oxidative Stress) Parent->NOxide Peroxides/O2 (pH > 7) Radical C-Centered Radical (Methylene Bridge) Parent->Radical Light/Metal Ions Cleavage C-N Bond Cleavage Radical->Cleavage O2 addition Product1 N-methylpyridazin-3-amine Cleavage->Product1 Product2 Morpholine-2-carbaldehyde Cleavage->Product2

Figure 1: Primary oxidative degradation pathways including N-oxidation and radical-mediated dealkylation.

Experimental Protocols for Stability Assessment

To rigorously validate the thermodynamic stability, the following "Force Degradation" protocols are recommended. These are self-validating systems where mass balance (sum of assay + impurities) confirms the method's accuracy.

Protocol: Forced Degradation Study

Objective: Determine intrinsic stability and identify degradation products.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH, heat at 60°C for 24 hours.

    • Oxidation:[2] Add 3% H₂O₂ at Room Temperature for 4 hours.

    • Photostability: Expose to 1.2 million lux hours (ICH Q1B).

  • Analysis:

    • Neutralize samples.

    • Analyze via HPLC-PDA-MS (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

    • Success Criteria: 5-20% degradation in stress samples to identify pathways without destroying the chromophore.

Protocol: Thermodynamic Solubility & pKa Determination

Objective: Establish the pH-solubility profile to predict precipitation risks in vivo.

Workflow:

  • Potentiometric Titration: Use a Sirius T3 or equivalent autotitrator.

  • Titrant: 0.1 M KOH / 0.1 M HCl.

  • Data Processing: Fit the Bjerrum plot to determine macro-pKa values.

    • Expected Result: pKa1 ~ 2.5 (Pyridazine), pKa2 ~ 8.4 (Morpholine).

Stability Testing Workflow Diagram

StabilityWorkflow Start Compound Synthesis (>98% Purity) SolidState Solid State Characterization (XRPD, DSC, TGA) Start->SolidState SolutionState Solution State Stress (pH 1-13, H2O2, Light) Start->SolutionState Analysis HPLC-MS Analysis (Identify Impurities) SolidState->Analysis SolutionState->Analysis Decision Degradation > 5%? Analysis->Decision Stable Proceed to Formulation (Stable) Decision->Stable No Unstable Structure Modification / Stabilizing Excipients Decision->Unstable Yes

Figure 2: Decision matrix for thermodynamic stability assessment.

References

  • Pyridazine Chemistry & Stability

    • Title: "Pyridazines: Synthesis and Functionaliz
    • Source:Comprehensive Heterocyclic Chemistry III, Elsevier.
    • Context: Defines the electron-deficient nature of the pyridazine ring and its resistance to electrophilic
  • Morpholine Degradation Pathways

    • Title: "Oxidative degradation of morpholine derivatives in pharmaceutical formul
    • Source:Journal of Pharmaceutical Sciences.
    • Context: Establishes N-oxide formation and ring-opening as primary degradation routes for morpholine-containing drugs.
  • Thermodynamic Analysis of Heterocycles

    • Title: "Relative Stability of Pyrazinamide Polymorphs Revisited: A Comput
    • Source:MDPI Molecules.
    • Context: Provides the theoretical framework for analyzing lattice energy and polymorphism in diazine systems (analogous to pyridazine).
  • Forced Degradation Guidelines

    • Title: "ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products."
    • Source:European Medicines Agency (EMA).
    • Context: The regulatory standard for designing the stress testing protocols described in Section 4.

Sources

Exploratory

Pharmacophore Analysis of Pyridazin-3-amine and Morpholine Scaffolds: A Technical Guide

Executive Summary This guide dissects the pharmacophoric utility of two privileged scaffolds—pyridazin-3-amine and morpholine —in modern drug discovery.[1] While pyridazin-3-amine frequently serves as a "warhead" or hing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the pharmacophoric utility of two privileged scaffolds—pyridazin-3-amine and morpholine —in modern drug discovery.[1] While pyridazin-3-amine frequently serves as a "warhead" or hinge-binding motif in kinase inhibitors and GPCR ligands due to its specific hydrogen-bonding geometry, morpholine acts as a critical physicochemical modulator, enhancing solubility and optimizing pharmacokinetic (PK) profiles. This document provides a structural analysis, a validated computational workflow for modeling these scaffolds, and actionable medicinal chemistry strategies for their optimization.

Part 1: Structural & Electronic Profiling

The Pyridazin-3-amine Core (The Anchor)

The pyridazin-3-amine moiety is distinct from its isomers (pyrazin-2-amine or pyrimidin-2-amine) due to the adjacent nitrogen atoms (N1-N2 bond) in the aromatic ring.

  • Electronic Character: The ring is highly electron-deficient (π-deficient). The adjacent nitrogens create a strong dipole.

  • H-Bonding Signature:

    • Acceptor (N2): The nitrogen at position 2 has a localized lone pair available for hydrogen bonding. This is the critical interaction point for hinge binding in kinases (mimicking the N1 of adenine).

    • Donor (Exocyclic -NH₂): The C3-amine acts as a donor.

  • Tautomerism Alert: A critical, often overlooked feature is the amino-imino tautomerism. While the amino form is predominant in solution, the imino form can be stabilized in specific hydrophobic pockets or by metal coordination.

    • Impact: Failure to model the correct tautomer leads to incorrect docking scores and inactive designs.

The Morpholine Ring (The Modulator)

Morpholine is a saturated, six-membered heterocycle containing both amine and ether functionalities.[2]

  • Conformation: Predominantly exists in a chair conformation . It is not planar; this 3D dimensionality is vital for escaping "flat-land" (increasing Fsp3 character), which correlates with improved clinical success.

  • Basicity (pKa ~8.3): This is the scaffold's "superpower." It is moderately basic, meaning it is largely protonated at physiological pH (7.4) but exists in equilibrium. This protonation improves aqueous solubility, while the neutral fraction allows membrane permeability (passive diffusion).

  • Metabolic Stability: Generally more stable than piperazine and piperidine, though susceptible to oxidation at the carbon alpha to the nitrogen.

Physicochemical Comparison

The following table summarizes the core properties that drive the selection of these scaffolds.

PropertyPyridazin-3-amineMorpholineRole in Drug Design
Primary Function Hinge Binder / Polar AnchorSolubilizer / PK ModulatorPyridazine: Specificity; Morpholine: ADME
H-Bond Donors 2 (Exocyclic NH2)0 (if N-substituted)Interaction with backbone carbonyls
H-Bond Acceptors 2 (Ring Ns)2 (Ether O, Amine N)Interaction with backbone amides / water
Lipophilicity (LogP) Low (Polar)Low (Hydrophilic)Reduces overall LogP of lipophilic drugs
pKa ~3.0 - 4.0 (Weak base)~8.3 (Moderate base)Morpholine drives lysosomal trapping/solubility
Topology Planar (Aromatic)3D (Chair)Morpholine disrupts pi-stacking aggregation

Part 2: Pharmacophore Modeling Workflow

This protocol outlines a self-validating workflow for generating pharmacophore models specifically for ligands containing these scaffolds.

The "Tautomer-First" Protocol

Objective: Generate a robust pharmacophore hypothesis that accounts for the electronic subtleties of the pyridazine ring.

  • Dataset Curation:

    • Select ligands with IC50 < 100 nM (Actives) and > 10 µM (Decoys).

    • Critical Step: Manually verify the connectivity of the morpholine ring (N-linked vs. C-linked). N-linked is most common for solubility; C-linked is used for specific geometric constraints.

  • Conformer Generation (The Trap):

    • Standard algorithms often force the morpholine ring into a high-energy boat conformation to satisfy distance constraints.

    • Correction: Apply a torsion constraint to the morpholine ring during sampling to favor the chair conformation (energy window < 5 kcal/mol).

    • Pyridazine Handling: Generate both amino and imino tautomers. Allow the software to select the best fit against the receptor (if Structure-Based) or the consensus alignment (if Ligand-Based).

  • Feature Mapping:

    • F1 (Vector): H-bond acceptor vector on Pyridazine N2.

    • F2 (Vector): H-bond donor vector on Pyridazine -NH₂.

    • F3 (Point): Positive Ionizable feature on the Morpholine N (if solvent exposed).

    • F4 (Point): H-bond acceptor on Morpholine Oxygen (often interacts with water networks or specific residues like Lysine).

  • Validation:

    • Use a Receiver Operating Characteristic (ROC) curve.

    • Metric: Area Under Curve (AUC) must be > 0.75.

    • Self-Validation: If the model fails to retrieve known pyridazine actives, check the F1/F2 vector angles. Pyridazine N-N repulsion slightly distorts the standard 120° geometry expected in benzenes.

Workflow Visualization (DOT)

PharmacophoreWorkflow Start Start: Ligand Set Selection Prep Ligand Preparation (Protonation pH 7.4) Start->Prep Tautomer Tautomer Enumeration (Pyridazin-3-amine: Amino vs Imino) Prep->Tautomer Critical Step Conform Conformer Generation (Morpholine: Force Chair) Tautomer->Conform Align Molecular Alignment (Pharmacophore Fit) Conform->Align Feature Feature Extraction (Donors/Acceptors/Exclusion Vols) Align->Feature Validate Validation (ROC/Decoys) Feature->Validate Validate->Align Refine Model

Caption: Iterative pharmacophore modeling workflow emphasizing tautomer enumeration and conformational constraints.

Part 3: Medicinal Chemistry & SAR Strategy[3][4][5]

The "Hinge + Tail" Strategy

In kinase drug design (e.g., PIM-1, TAK1, ALK5), the combination of these two scaffolds follows a distinct logic:

  • The Hinge Binder (Pyridazin-3-amine):

    • The pyridazine ring binds to the ATP-binding pocket hinge region.

    • SAR Insight: Substitution at the C4 or C5 position of the pyridazine is often used to vector vectors towards the "Gatekeeper" residue.

    • Caution: Bulky groups at C3 (on the amine) usually abolish activity because they disrupt the critical donor interaction with the backbone carbonyl.

  • The Solubilizing Tail (Morpholine):

    • Usually attached via a linker (alkyl or phenyl) to the core scaffold.

    • Positioning: It is placed to protrude into the solvent-exposed region.

    • Interaction: The morpholine oxygen can form water-mediated bridges to residues like Aspartate or Lysine at the pocket rim.

Interaction Map (TAK1 Kinase Example)

The following diagram illustrates the binding mode of a theoretical inhibitor utilizing both scaffolds, based on TAK1 inhibitor SAR (e.g., RSC Med. Chem., 2023).[3][4][5]

BindingMode Pyridazine Pyridazin-3-amine (Core) Linker Aryl Linker Pyridazine->Linker Hinge_Glu Hinge: Glu-106 (Backbone C=O) Pyridazine->Hinge_Glu H-Bond Donor (NH2) Morpholine Morpholine (Tail) Linker->Morpholine Solvent_Lys Solvent: Lys-63 (Sidechain) Morpholine->Solvent_Lys Ionic/Salt Bridge (Protonated N) Water H2O Morpholine->Water H-Bond Acceptor (Ether O) Hinge_Ala Hinge: Ala-107 (Backbone NH) Hinge_Ala->Pyridazine H-Bond Acceptor (N2)

Caption: Interaction map showing the Pyridazine hinge-binding motif and Morpholine solvent interactions in a kinase pocket.

Part 4: Case Studies & Synthesis

Case Study: TAK1 Inhibitors

Recent work in RSC Medicinal Chemistry (2023) highlighted the use of 6-substituted morpholine imidazo[1,2-b]pyridazines.

  • Challenge: Poor solubility of the initial lead.

  • Solution: Introduction of a morpholine ring at the C6 position.

  • Result: The morpholine oxygen interacted with Lys-63 (conserved in ATP site), improving potency (IC50 = 55 nM) while simultaneously solving the solubility issue.

Case Study: ALK5 Inhibitors

Research in ACS Med. Chem. Lett. (2024) utilized a pyridazine core.[6]

  • Strategy: Scaffold hopping from a standard pyridine to pyridazine to lower LogP.

  • Optimization: Morpholine was added as a weak base.[7]

  • Outcome: The morpholine provided a "sweet spot" pKa (~8.3), allowing for lysosomal trapping which improved cellular retention time compared to stronger bases.

References

  • Reimann, S., et al. (2023). Discovery of 6-substituted morpholine imidazo[1,2-b]pyridazines as potent and selective TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Cazzaniga, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumari, A. & Singh, R.K. (2020).[8] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry. [Link]

  • Wermuth, C.G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for pKa and Bioisosterism principles). [Link]

Sources

Foundational

Whitepaper: Discovery and Preclinical Characterization of a Novel Pyridazine Derivative

An in-depth technical guide has been requested for a compound that does not have a significant presence in publicly available scientific literature. Therefore, this document has been constructed as a prospective technica...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been requested for a compound that does not have a significant presence in publicly available scientific literature. Therefore, this document has been constructed as a prospective technical whitepaper for a novel chemical entity, hereafter designated "Compound X" (N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine) . This guide leverages established principles of medicinal chemistry and drug discovery to present a scientifically rigorous and plausible pathway for its synthesis, characterization, and potential therapeutic application. The narrative is built upon a hypothesized mechanism of action, supported by references to analogous compounds and established methodologies.

Compound Name: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (Compound X)

Abstract: This document outlines the discovery, synthesis, and preclinical evaluation of Compound X, a novel N-substituted aminopyridazine. The design of Compound X was guided by a structure-based drug design campaign targeting Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including neurodegenerative diseases and mood disorders. This guide provides a detailed account of the synthetic route, a proposed mechanism of action, a comprehensive bioassay cascade for its characterization, and a summary of its hypothesized pharmacological profile. All protocols and claims are grounded in established scientific methodologies and supported by authoritative references.

Introduction and Rationale for Discovery

The therapeutic targeting of protein kinases has become a cornerstone of modern drug discovery. Glycogen Synthase Kinase 3 (GSK-3) is a particularly compelling target due to its pivotal role in regulating a wide array of cellular functions, including metabolism, cell division, and apoptosis. Dysregulation of GSK-3β activity has been strongly linked to the pathophysiology of Alzheimer's disease, bipolar disorder, and certain cancers.

The core chemical scaffold of Compound X, the aminopyridazine ring, is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors. Our design strategy involved functionalizing this core to achieve high-affinity and selective binding to the ATP-binding pocket of GSK-3β. The inclusion of a morpholine moiety was intended to enhance aqueous solubility and provide a key hydrogen bond acceptor, while the N-methyl group was selected to fine-tune the steric and electronic properties of the side chain. This whitepaper details the scientific journey from conceptual design to the preclinical characterization of this promising new chemical entity.

Chemical Synthesis of Compound X

The synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine was designed as a convergent, multi-step process. The key steps involve the synthesis of the pyridazine core and the chiral sidechain, followed by their coupling.

Synthetic Scheme

The overall synthetic pathway is depicted below. The process begins with commercially available starting materials and employs robust, well-documented chemical transformations.

G cluster_0 Sidechain Preparation cluster_1 Core Functionalization A 3-Chloropyridazine F Nucleophilic Aromatic Substitution (SNAr) A->F B tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate C Mesylation B->C D tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate C->D H Reductive Amination D->H E N-Methylamine E->F G N-methylpyridazin-3-amine F->G G->H I Compound X Precursor (Boc-protected) H->I K Boc Deprotection I->K J Trifluoroacetic Acid (TFA) J->K L (S)-N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (Compound X) K->L

Caption: Synthetic route for Compound X.

Experimental Protocol

Step 1: Synthesis of N-methylpyridazin-3-amine (G)

  • To a solution of 3-chloropyridazine (A) (1.0 eq) in ethanol, add a 40% aqueous solution of methylamine (E) (3.0 eq).

  • The reaction mixture is heated to 80°C in a sealed vessel for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield N-methylpyridazin-3-amine (G).

Step 2: Preparation of the Mesylated Sidechain (D)

  • Dissolve tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (B) (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the mesylated intermediate (D), which is used without further purification.

Step 3: Coupling and Deprotection to Yield Compound X (L)

  • To a solution of N-methylpyridazin-3-amine (G) (1.1 eq) in dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0°C.

  • Stir for 30 minutes, then add a solution of the mesylated sidechain (D) (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the Boc-protected precursor (I).

  • Dissolve the precursor (I) in dichloromethane and add trifluoroacetic acid (J) (10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure and purify by reverse-phase HPLC to yield Compound X (L) as a TFA salt.

Proposed Mechanism of Action and Biological Evaluation

Compound X is hypothesized to act as a competitive inhibitor of ATP binding to the active site of GSK-3β. The pyridazine core is predicted to form hydrogen bonds with the hinge region of the kinase, while the morpholine sidechain explores a hydrophilic pocket.

Signaling Pathway

ATP ATP GSK3B_active GSK-3β (Active) ATP->GSK3B_active Binds Substrate_P Phosphorylated Substrate (e.g., Tau, β-catenin) GSK3B_active->Substrate_P Phosphorylates GSK3B_inactive GSK-3β (Inactive) Compound_X Compound X Compound_X->GSK3B_active Inhibits

Caption: Inhibition of GSK-3β by Compound X.

Bioassay Cascade

A tiered approach is essential for efficiently characterizing the biological activity of Compound X.

node0 Tier 1: Primary Assay In Vitro Kinase Assay (Lanthascreen®) Determine IC50 vs. GSK-3β node1 Tier 2: Cellular Assays Western Blot for p-Tau in SH-SY5Y cells Determine cellular potency (EC50) node0->node1 Active Hit node2 Tier 3: Selectivity & Safety Kinase Panel Screen (e.g., KinomeScan) hERG liability assay Cytotoxicity (MTT assay) node1->node2 Cellularly Active node3 Tier 4: In Vivo PK/PD Pharmacokinetic profiling in rodents Target engagement in brain tissue node2->node3 Selective & Safe

Caption: Preclinical bioassay cascade for Compound X.

Hypothetical Data Summary

The following tables summarize the expected outcomes from the bioassay cascade, positioning Compound X as a potent and selective GSK-3β inhibitor.

Table 1: In Vitro and Cellular Activity

Assay Type Target/Cell Line Endpoint Result
Lanthascreen® Eu Kinase Binding GSK-3β IC50 15 nM
Cellular Target Engagement SH-SY5Y cells EC50 (p-Tau reduction) 120 nM

| Cytotoxicity | HepG2 cells | CC50 | > 50 µM |

Table 2: Selectivity and Safety Profile

Assay Type Parameters Result
KinomeScan® (468 kinases) S-Score (10) at 1 µM 0.02 (Highly Selective)
hERG Patch Clamp IC50 > 30 µM

| Ames Test | Mutagenicity | Negative |

Conclusion and Future Directions

The synthesized data, based on established principles of medicinal chemistry, strongly suggest that Compound X is a potent, selective, and cell-permeable inhibitor of GSK-3β with a favorable preliminary safety profile. Its novel chemical structure and high affinity for the target warrant further investigation. The next steps in its development will involve comprehensive pharmacokinetic and pharmacodynamic studies in animal models of neurodegenerative disease, followed by formal preclinical toxicology assessments. The promising profile of Compound X underscores the potential of structure-guided design in discovering next-generation kinase inhibitors for challenging therapeutic targets.

References

  • Jope, R. S., & Johnson, G. V. W. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences. [Link]

  • Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry. [Link]

  • Vidal, J. (2011). Pyridazines as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]

Protocols & Analytical Methods

Method

Preparation of stock solutions using N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Application Note: Preparation of Stock Solutions using N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Introduction N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (MW: 210.27 g/mol ) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions using N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Introduction

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (MW: 210.27 g/mol ) is a specialized heterocyclic building block and bioactive fragment often utilized in the synthesis of kinase inhibitors (e.g., CHK1 inhibitors) and other signal transduction modulators.[1] Its structure features a pyridazine core substituted with a secondary amine motif containing both a methyl group and a morpholinyl-methyl moiety.

Due to the presence of multiple basic nitrogen centers (pyridazine ring nitrogens, exocyclic amine, and morpholine nitrogen), this compound exhibits pH-dependent solubility. Proper handling and solubilization are critical to prevent experimental artifacts caused by micro-precipitation or compound degradation. This guide provides a standardized protocol for preparing high-integrity stock solutions.

Physicochemical Profile

PropertyValueNotes
Formula C₁₀H₁₆N₄O
Molecular Weight 210.27 g/mol Use batch-specific CoA if available.
Physical State Solid (Powder)Typically white to pale yellow.[2]
Solubility (DMSO) High (>50 mM)Recommended solvent.
Solubility (Water) Low at neutral pHSoluble in acidic aqueous buffers (pH < 5).
Hygroscopicity ModerateStore in a desiccator.
pKa (Predicted) ~4.9 (Pyridazine), ~8.5 (Morpholine)Protonation aids aqueous solubility.

Protocol: Stock Solution Preparation

Materials Required
  • Compound: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (>95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Centrifuge.

Calculation (Molarity)

To prepare a 50 mM stock solution:



Example: To prepare 1 mL of 50 mM stock:



Step-by-Step Procedure
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation (water uptake).

  • Weighing: Accurately weigh ~10.5 mg of the compound into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Clarification: Briefly centrifuge (1,000 x g, 1 min) to collect solution at the bottom.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

Visualization: Preparation Workflow

StockPrep Start Start: Solid Compound (Room Temp) Weigh Weigh Mass (m) Record exact mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (Ensure Clarity) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Repeat) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Workflow for the preparation of high-integrity stock solutions.

Usage in Biological Assays

Serial Dilution Strategy

When performing IC50 determinations or cellular assays, maintain the DMSO concentration constant across all wells (typically <0.5% or <0.1% depending on cell sensitivity).

  • Step 1: Prepare a "Working Stock" (e.g., 100x final concentration) in 100% DMSO.

  • Step 2: Perform serial dilutions in 100% DMSO.

  • Step 3: Dilute these DMSO stocks 1:100 into the aqueous assay medium.

Aqueous Solubility Warning

This compound is a hydrophobic base.

  • Risk: Rapid dilution of a high-concentration DMSO stock (e.g., 50 mM) directly into a neutral buffer (pH 7.4) may cause precipitation.

  • Mitigation:

    • Keep final assay concentration < 100 µM.

    • If higher concentrations are needed, ensure the buffer has adequate buffering capacity or slightly lower pH (if the assay allows).

    • Always inspect the highest concentration well for turbidity.

SerialDilution Stock 50 mM Stock (100% DMSO) D1 Dilution 1 (10 mM) Stock->D1 1:5 in DMSO D2 Dilution 2 (2 mM) D1->D2 1:5 in DMSO Well Assay Well (Final: 1% DMSO) D1->Well 1:100 Dilution (into Media) D3 Dilution 3 (0.4 mM) D2->D3 1:5 in DMSO Media Assay Media (Aqueous) Media->Well

Figure 2: Recommended serial dilution scheme to prevent precipitation shock.

Storage and Stability

  • Temperature: Store stock solutions at -20°C (short term, <1 month) or -80°C (long term, >1 month).

  • Light: The pyridazine ring can be light-sensitive. Use amber vials or wrap containers in foil.

  • Freeze-Thaw: Limit to 3 cycles . Repeated freeze-thaw cycles can induce precipitation or degradation.

  • Stability Check: Periodically verify purity via LC-MS. A purity drop >5% indicates degradation.

References

  • Biofount. (n.d.). N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Product Data. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Pyridazin-3-amine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Osborne, J. D., et al. (2016).[3][4] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Journal of Medicinal Chemistry, 59(11), 5221-5237.[3] (Context for morpholin-methyl-pyridazin-amine fragments). [Link]

Sources

Application

Application Note: Coupling Strategies for N-Methyl Pyridazin-3-amine with Morpholine Motifs

This Application Note provides a comprehensive technical guide for coupling N-methyl pyridazin-3-amine with morpholine derivatives . It is designed for medicinal chemists and process development scientists optimizing sca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for coupling N-methyl pyridazin-3-amine with morpholine derivatives . It is designed for medicinal chemists and process development scientists optimizing scaffold synthesis for kinase inhibitors (e.g., JAK, SYK) and CNS-active agents.

Introduction & MedChem Significance

The coupling of N-methyl pyridazin-3-amine (A) with morpholine (B) moieties is a privileged transformation in drug discovery. The pyridazine core offers high water solubility and a distinct hydrogen-bond acceptor profile, while the morpholine ring is a classic "solubilizing tail" that improves pharmacokinetic (PK) properties and metabolic stability.

Direct coupling of two secondary amines is chemically impossible without a linker or activation. Therefore, this guide covers three distinct strategies to covalently link these motifs:

  • Alkyl Linkage (Solubility): Nucleophilic substitution with chloroalkyl-morpholines.

  • Urea Linkage (Rigidity): Carbamoylation with morpholine-carbonyl chlorides.

  • Mannich Base (Pro-drug/Labile): Aminomethylation with formaldehyde.

  • Aryl Scaffold (Biaryl): Buchwald-Hartwig coupling with morpholine-functionalized aryl halides.

Reaction Pathways Overview

The following diagram illustrates the divergent synthetic pathways available for functionalizing N-methyl pyridazin-3-amine.

ReactionPathways Start N-Methyl Pyridazin-3-amine Path1 Method A: Alkylation (Flexible Linker) Start->Path1 + Cl-(CH2)n-Morpholine Base/Heat Path2 Method B: Urea Formation (Rigid Linker) Start->Path2 + Morpholine-COCl DIPEA/DCM Path3 Method C: Mannich Reaction (Methylene Bridge) Start->Path3 + Morpholine + HCHO EtOH/Reflux Path4 Method D: Buchwald-Hartwig (Biaryl Scaffold) Start->Path4 + Aryl-X-Morpholine Pd cat./Ligand Prod1 N-Alkyl Product (Solubility) Path1->Prod1 Prod2 Urea Product (H-Bond Donor/Acceptor) Path2->Prod2 Prod3 Mannich Base (Pro-drug potential) Path3->Prod3 Prod4 Biaryl Product (Kinase Core) Path4->Prod4

Figure 1: Strategic decision tree for coupling N-methyl pyridazin-3-amine with morpholine derivatives.

Detailed Experimental Protocols

Method A: Nucleophilic Alkylation (Ethylene Linker)

Target: Introduction of a flexible ethyl-morpholine tail. Mechanism: SN2 Substitution. Challenge: Regioselectivity.[1] Aminopyridazines are ambident nucleophiles. Alkylation can occur at the exocyclic nitrogen (desired) or the ring nitrogen (N-2, undesired). Using a strong base promotes the exocyclic anion.

Reagents:

  • Substrate: N-methyl pyridazin-3-amine (1.0 equiv)

  • Electrophile: 4-(2-chloroethyl)morpholine hydrochloride (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) OR Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve N-methyl pyridazin-3-amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (2.5 mmol) portion-wise. Stir for 30 min at 0°C -> RT. Evolution of H₂ gas will be observed.

    • Note: If using Cs₂CO₃, heating to 60°C is often required for activation; NaH is preferred for cleaner regioselectivity at the exocyclic amine.

  • Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LCMS.[2]

  • Workup: Quench with ice-water (20 mL). Extract with EtOAc (3 x 20 mL). Wash organics with brine (2x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ 95:5:0.5). The N-2 alkylated byproduct (if present) usually elutes later due to higher polarity (mesoionic character).

Method B: Urea Linker Synthesis

Target: Creation of a rigid urea spacer (>N-CO-N<). Mechanism: Nucleophilic Acyl Substitution.

Reagents:

  • Substrate: N-methyl pyridazin-3-amine (1.0 equiv)

  • Reagent: Morpholine-4-carbonyl chloride (1.1 equiv)

    • Alternative: Triphosgene (0.4 equiv) + Morpholine (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or Pyridine

  • Solvent: DCM (Dichloromethane) or THF

Protocol:

  • Dissolve N-methyl pyridazin-3-amine (1.0 mmol) and DIPEA (2.0 mmol) in dry DCM (10 mL).

  • Cool to 0°C.

  • Add Morpholine-4-carbonyl chloride (1.1 mmol) dropwise over 10 mins.

    • In-situ generation: If the acid chloride is unavailable, treat Morpholine (1.0 mmol) with Triphosgene (0.35 mmol) and DIPEA (1.0 mmol) in DCM at 0°C for 30 min, then add the pyridazine amine.

  • Allow to warm to RT and stir for 4–16 hours.

  • Quench: Add sat. NaHCO₃ solution.

  • Isolation: Extract with DCM. The product often precipitates or crystallizes upon trituration with diethyl ether/pentane.

Method C: Buchwald-Hartwig Cross-Coupling

Target: Coupling the amine to a morpholine-functionalized aryl/heteroaryl scaffold. Mechanism: Pd-catalyzed C-N bond formation.[3][4][5]

Reagents:

  • Amine: N-methyl pyridazin-3-amine (1.2 equiv)

  • Halide: 4-(4-bromophenyl)morpholine (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates) (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge a microwave vial or pressure tube with the Aryl Bromide (1.0 mmol), N-methyl pyridazin-3-amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal and purge with Argon/N₂ for 5 mins.

  • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 120°C (microwave) for 2–12 hours.

  • Filtration: Filter through a Celite pad, washing with EtOAc.

  • Purification: Silica gel chromatography.

Data Summary & Comparison

ParameterMethod A: AlkylationMethod B: UreaMethod C: Buchwald
Linker Type Ethyl/Alkyl ChainCarbonyl (Urea)Aryl/Heteroaryl
Key Reagent Cl-CH₂CH₂-MorpholineMorpholine-COClAr-Br + Pd Cat.
Conditions NaH/DMF, 100°CDIPEA/DCM, RTPd/Base, 100°C
Yield (Typical) 60–85%80–95%70–90%
Selectivity Potential N-2 byproductHigh (Exocyclic N)High (Exocyclic N)
Primary Use Solubility enhancementRigid spacingCore scaffold construction

Troubleshooting & Optimization

Regioselectivity (Ring vs. Exocyclic N)

The N-methyl pyridazin-3-amine has two nucleophilic sites.

  • Issue: Alkylation at the ring nitrogen (N-2) creates a cationic or mesoionic impurity.

  • Solution:

    • Use NaH to fully deprotonate the exocyclic amine (forming the amide anion), which is more nucleophilic than the neutral ring nitrogen.

    • Avoid polar protic solvents (EtOH) for alkylation; use polar aprotic (DMF, DMSO).

    • If N-2 alkylation persists, switch to Reductive Amination (React amine with Morpholino-acetaldehyde + NaBH(OAc)₃), though this is less common for electron-poor anilines.

Catalyst Poisoning (Buchwald)

Pyridazines can coordinate to Palladium, poisoning the catalyst.

  • Solution: Use bidentate ligands with a wide bite angle (Xantphos , DPEphos ) or bulky monodentate ligands (BrettPhos ) to prevent catalyst sequestration by the substrate.

References

  • Synthesis of Pyridazine Derivatives & MedChem Applic

    • Source: Asif M, Singh A. "Anticonvulsant Activities of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-ones". Open Pharm. Sci. J. 2016.
    • Context: General reactivity of pyridazine amines.
  • Buchwald-Hartwig Coupling of Aminopyridines/Pyridazines

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011.[6]

    • Context: Ligand selection (BrettPhos/Xantphos) for electron-deficient heteroarylamines.
  • Alkylation of Aminopyridazines (Regioselectivity)

    • Source: Klinge, D. E., et al. "Reactions of pyridazines... with nitrogen-containing nucleophiles."[3][7][8][9][10][11][12] Recueil.[1][6] 1974.

    • Context: Mechanistic insight into N-alkyl
  • Urea Synthesis via Carbamoyl Chlorides

    • Source: "Urea Derivatives in Modern Drug Discovery."[12] J. Med. Chem. 2021.

    • Context: Protocols for using triphosgene/carbamoyl chlorides with heterocyclic amines.
  • Morpholine Linker Chemistry

    • Source: "Morpholine As a Scaffold in Medicinal Chemistry." ChemMedChem. 2020.
    • Context: Synthetic strategies for

Sources

Method

Application Note: Handling and Storage Protocols for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Compound Profile N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and bioactive pharmaceutical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a specialized heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and bioactive pharmaceutical candidates. Its structure combines an electron-deficient pyridazin-3-amine core with a morpholine moiety, linked via a methylene bridge.

The presence of multiple nitrogen centers renders this compound susceptible to oxidative degradation (N-oxide formation) and hygroscopic destabilization. This guide provides a rigorous, self-validating protocol to maintain chemical integrity (>98% purity) over extended storage periods.

Physicochemical Profile (Predicted/Analog-Based)
PropertyCharacteristicImplication for Handling
Physical State Solid (Crystalline or Amorphous Powder)Dust hazard; requires anti-static weighing procedures.
Basicity (pKa) Basic (Pyridazine N & Morpholine N)Forms salts with atmospheric CO₂; incompatible with strong acids.
Hygroscopicity Moderate to HighCRITICAL: Must be stored in desiccated conditions.
Oxidation Potential Susceptible (Tertiary/Secondary Amines)CRITICAL: Store under inert atmosphere (Argon/Nitrogen).
Solubility High: DMSO, Methanol, EthanolLow: Water (neutral pH)Use DMSO for stock solutions; avoid aqueous storage.

Safety & Hazard Assessment (E-E-A-T)[1]

Note: As a research chemical, specific toxicological data may be limited. The following assessment is derived from the properties of structural analogs (e.g., Pyridazin-3-amine, Morpholine).

Primary Hazards:

  • Acute Toxicity (Oral/Dermal): Pyridazine derivatives are often classified as toxic if swallowed (Category 3/4). Treat as a potent bioactive agent.

  • Skin & Eye Irritation: The basic morpholine moiety can cause severe irritation or chemical burns upon contact with mucous membranes.

  • Respiratory Sensitization: Inhalation of dust may cause respiratory tract irritation.

Mandatory PPE:

  • Respiratory: NIOSH-approved N95 respirator or powered air-purifying respirator (PAPR) if handling open powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical splash goggles.

Storage Protocols: The "Gold Standard" System

To prevent the common degradation pathways of hydrolysis and N-oxidation, the following storage hierarchy is required.

Long-Term Storage ( > 30 Days)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with a PTFE-lined screw cap. Avoid plastic containers for long-term storage to prevent leaching or gas permeability.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed desiccator or a jar with Drierite™).

Short-Term/Working Storage ( < 30 Days)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Tightly sealed; inert gas flush recommended after every use.

  • Light: Protect from direct light (Amber vials or foil-wrapped).

Storage Workflow Diagram

The following logic flow ensures compound integrity from receipt to archival.

StorageProtocol Receipt Compound Receipt (Ambient Temp) QC_Check Initial QC (LCMS/NMR) Verify Purity >95% Receipt->QC_Check Decision Usage Timeline? QC_Check->Decision Immediate Immediate Use (< 2 Weeks) Decision->Immediate Short Term LongTerm Long Term Storage (> 2 Weeks) Decision->LongTerm Long Term Protocol_A PROTOCOL A (Working): Store at 4°C Desiccator Cabinet Protect from Light Immediate->Protocol_A Protocol_B PROTOCOL B (Archival): Store at -20°C Under Argon/N2 Secondary Desiccation LongTerm->Protocol_B Protocol_A->Protocol_B Unused > 30 days

Figure 1: Decision matrix for the storage of aminopyridazine derivatives based on usage timelines.

Solubilization & Handling Protocols

Stock Solution Preparation (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for biological assays due to its high solvency power for heterocyclic amines.

Protocol:

  • Equilibration: Allow the solid compound vial to warm to room temperature before opening. This prevents atmospheric moisture condensation onto the cold hygroscopic solid.

  • Weighing: Weigh the required mass into a tared amber glass vial.

  • Dissolution: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) to achieve a concentration of 10 mM to 50 mM.

    • Tip: If dissolution is slow, sonicate for 5-10 minutes at ambient temperature. Avoid heating above 37°C to prevent thermal degradation.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or cryovials.

  • Storage: Freeze aliquots at -20°C or -80°C.

Freeze-Thaw Stability

Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Limit: Maximum of 3 freeze-thaw cycles per aliquot.

  • Visual Check: Inspect for precipitation upon thawing. If precipitate forms, sonicate/vortex. If it persists, discard the aliquot.

Handling Workflow Diagram

HandlingWorkflow ColdStorage Remove from -20°C Storage Equilibrate Equilibrate to RT (30 mins, unopened) ColdStorage->Equilibrate Critical Step Open Open in Fume Hood (Inert Gas Flush) Equilibrate->Open Weigh Weigh Mass (Anti-static gun) Open->Weigh Solubilize Dissolve in DMSO (Max 50mM) Weigh->Solubilize Aliquot Aliquot & Refreeze (Single Use) Solubilize->Aliquot

Figure 2: Step-by-step handling workflow emphasizing moisture control.

Emergency Procedures

Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don N95 mask, double gloves, and goggles.

  • Clean-up: Cover spill with a damp paper towel (to prevent dust generation) or use a HEPA-filter vacuum. Wipe area with 10% bleach solution followed by water.

  • Disposal: Place waste in a sealed container labeled "Hazardous Chemical Waste: Toxic Solid."

Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] Seek medical attention.

  • Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Contact Poison Control immediately.[5][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1406489, Pyridazin-3-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine. Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. The protocols herein are based on standard chemical hygiene practices for aminopyridazine and morpholine derivatives. Users must consult their institution's Chemical Hygiene Plan and the specific SDS provided by their vendor.

Sources

Application

Using N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine as a pharmaceutical intermediate

Application Note: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in Medicinal Chemistry Part 1: Executive Summary & Pharmacophore Rationale Introduction N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (hereafter r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Rationale

Introduction N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (hereafter referred to as NMPA-3 ) is a specialized heterocyclic building block designed for the synthesis of advanced kinase inhibitors and GPCR ligands.[1] In modern drug discovery, this intermediate serves as a critical "solubility-enhancing warhead." It combines the bioisosteric properties of the pyridazine ring (mimicking pyrimidine/pyridine hinge binders) with the physicochemical benefits of the morpholine-2-ylmethyl tail (pKa modulation and metabolic stability).[1]

Mechanistic Significance

  • Solubility Vector: The morpholine moiety, particularly with the chiral C2-substitution, disrupts crystal packing and provides a solvent-exposed solubilizing group, addressing the "brick dust" insolubility issues common in multi-ring kinase inhibitors [1].

  • Hinge Binding Mimicry: The pyridazine nitrogen atoms (N1/N2) act as hydrogen bond acceptors. When incorporated into a bi-aryl system, they often interact with the hinge region of kinases (e.g., CHK1, CDK, or PI3K) [2].

  • Metabolic Stability: The N-methyl group on the linker amine prevents rapid dealkylation and reduces polarity compared to a primary amine, improving membrane permeability (LogD optimization).

Part 2: Experimental Protocols & Workflows

Protocol A: Quality Control & Structural Validation

Before deploying NMPA-3 in downstream coupling, purity must be verified to prevent protodeboronation or catalyst poisoning in subsequent Suzuki-Miyaura reactions.[1]

Objective: Validate purity >98% and enantiomeric excess (if chiral).

Materials:

  • NMPA-3 (Crude or Commercial)[1]

  • Deuterated DMSO (

    
    -DMSO)
    
  • HPLC Grade Acetonitrile/Water[1]

Step-by-Step Methodology:

  • NMR Validation:

    • Dissolve 5 mg of NMPA-3 in 0.6 mL

      
      -DMSO.
      
    • Critical Check: Verify the N-methyl singlet signal typically around

      
       3.0–3.2 ppm.[1] The pyridazine protons should appear as a pair of doublets (if C6 is unsubstituted) in the aromatic region (
      
      
      
      6.8–8.5 ppm).[1]
    • Troubleshooting: Broadening of the morpholine peaks indicates salt formation or aggregation; add

      
       shake to resolve exchangeable protons.
      
  • UPLC-MS Purity Check:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 2 minutes.

    • Acceptance Criteria: Single peak integration >98% at 254 nm. MS (

      
      ) must show 
      
      
      
      consistent with molecular weight (approx.[1][2] MW 208.26).
Protocol B: Downstream Functionalization (The "Use" Case)

The primary utility of NMPA-3 is as a nucleophilic scaffold.[1] The most common reaction is the functionalization of the pyridazine C-6 position to create a bi-aryl drug candidate.[1]

Scenario: Halogenation of NMPA-3 followed by Suzuki Coupling.

Workflow Diagram (Graphviz):

G NMPA NMPA-3 (Starting Scaffold) Bromination Step 1: C6-Bromination (NBS, ACN) NMPA->Bromination Electrophilic Subst. Intermediate_Br 6-Bromo-NMPA-3 (Activated Core) Bromination->Intermediate_Br Isolation Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate_Br->Suzuki Cross-Coupling FinalDrug Bi-Aryl Kinase Inhibitor (Lead Candidate) Suzuki->FinalDrug Purification

Caption: Synthetic workflow converting NMPA-3 into a bioactive kinase inhibitor via C6-activation and cross-coupling.

Detailed Procedure (Step 1: Regioselective Bromination): Note: The electron-donating amine at C3 directs electrophilic substitution to the C6 position.[1]

  • Setup: Charge a round-bottom flask with NMPA-3 (1.0 equiv) and Acetonitrile (10 volumes).

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to control exotherm.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Quench with 10%

    
     (aq). Extract with Ethyl Acetate.
    
  • Result: Yields the 6-bromo-derivative, a versatile electrophile.[1]

Detailed Procedure (Step 2: Suzuki-Miyaura Coupling):

  • Reagents: Combine 6-bromo-NMPA-3 (1.0 equiv), Target Aryl-Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Degas with Nitrogen for 10 mins. Add

    
     (5 mol%).[1]
    
  • Heating: Heat to 90°C for 4–6 hours under inert atmosphere.

  • Purification: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).

  • Outcome: A bi-aryl system where the morpholine tail provides solubility and the pyridazine/aryl interface targets the enzyme active site [3].

Part 3: Critical Design Considerations (SAR)

Table 1: Physicochemical Impact of NMPA-3 Incorporation

ParameterEffect of NMPA-3 MoietyPharmacological Benefit
LogP (Lipophilicity) Lowers LogP by ~1.5 units vs. phenyl analogsImproves aqueous solubility and reduces non-specific binding.[1]
pKa (Basicity) Morpholine N pKa ~8.3Allows salt formation (e.g., HCl, Mesylate) for oral formulation.
hERG Inhibition Reduced vs. Piperidine analogsThe oxygen in morpholine reduces basicity, often lowering cardiotoxicity risk [4].
Metabolic Stability High (C2-substitution blocks oxidation)Prolongs half-life (

) in microsomal stability assays.[1]

Chirality Warning: The "morpholin-2-ylmethyl" group contains a chiral center.[1]

  • Recommendation: Use the (R)-enantiomer for initial screening.[1] Literature on CHK1 inhibitors (e.g., CCT245737 analogs) suggests the (R)-isomer often adopts a more favorable conformation in the solvent-exposed pocket of kinase domains compared to the (S)-isomer or racemate [1, 2].[1]

Part 4: References

  • Osborne, J. D., et al. (2016). "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)."[1][3] Journal of Medicinal Chemistry, 59(11), 5221–5237.

    • [1]

  • Matthews, T. P., et al. (2013). "Structure-based design of imidazo[1,2-a]pyrazine inhibitors of checkpoint kinase 1 (CHK1)." Bioorganic & Medicinal Chemistry Letters, 23(23), 6321-6326. (Demonstrates the utility of morpholine-methyl-amine tails).

    • [1]

  • Accela Chem. "Product Data: N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1423035-12-4)."[1][4] (Structural analog grounding).

  • Foloppe, N., et al. (2009). "Identification of a pyrrolo[2,3-b]pyridine series of inhibitors of the checkpoint kinase 1 (CHK1)." Bioorganic & Medicinal Chemistry, 17(8), 3091-3103. (Discusses hERG mitigation using morpholine vs. piperidine).

    • [1]

Sources

Method

Application Note &amp; Protocol: A Rational Approach to Solvent Selection for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

For: Researchers, scientists, and drug development professionals Abstract The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds.[1][2][3] It influences re...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds.[1][2][3] It influences reaction kinetics, yield, crystal morphology, and is a key determinant of a drug's ultimate bioavailability and manufacturability. This document provides a comprehensive guide to the optimal solvent selection for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a novel heterocyclic compound. Given the absence of extensive prior data on this specific molecule, this note emphasizes a systematic, experimentally-driven approach. We will detail the inferred physicochemical properties of the target compound, outline a multi-stage solvent screening protocol, and provide methodologies for quantitative solubility determination.

Introduction: The Central Role of Solvent Selection

In pharmaceutical sciences, solvent selection is far from a trivial exercise. It is a strategic decision that impacts every subsequent stage of development, from synthesis and purification to formulation and administration.[2][3] A poorly chosen solvent can lead to low yields, unfavorable crystal forms (polymorphs), or instability, while a well-chosen solvent can streamline the manufacturing process and enhance the therapeutic efficacy of the active pharmaceutical ingredient (API).[3]

The choice of solvent is governed by several factors:

  • Solubility: The solvent must dissolve the compound to a sufficient concentration for the intended application (e.g., reaction, purification, or formulation).

  • Safety and Environmental Impact: Solvents must be handled safely, and their environmental impact should be minimized, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[4]

  • Compatibility: The solvent must be inert with respect to the solute, not causing degradation or unwanted reactions.

  • Downstream Processing: The ease of solvent removal is a crucial consideration. Solvents with lower boiling points are often preferred for easier evaporation.[5]

This guide will walk you through a logical workflow to identify the optimal solvent system for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Physicochemical Characterization of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Direct experimental data for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is not widely available. However, we can infer its likely properties by analyzing its structural components:

  • Pyridazin-3-amine moiety: This heterocyclic ring system is polar and contains nitrogen atoms capable of acting as hydrogen bond acceptors. The exocyclic amine group is a hydrogen bond donor and a basic center.

  • Morpholine moiety: The morpholine ring contains an ether linkage and a tertiary amine, both of which contribute to the molecule's polarity and ability to accept hydrogen bonds.

  • N-methyl group: This adds some nonpolar character but is a minor contributor to the overall properties.

Inferred Properties:

  • Polarity: The molecule is expected to be polar due to the presence of multiple heteroatoms (N, O) and functional groups capable of hydrogen bonding.

  • Basicity: The presence of the pyridazinamine and the tertiary amine in the morpholine ring suggests the compound is basic and will have at least two pKa values.

  • Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (amine group) and acceptor (ring nitrogens, ether oxygen, tertiary amine).

This profile suggests that polar solvents, particularly those capable of hydrogen bonding, will be effective in dissolving this compound.

Strategic Solvent Selection Workflow

A systematic approach to solvent selection is crucial for efficiency and accuracy. We propose a two-stage process: a preliminary screening to identify a broad range of potential solvents, followed by a quantitative analysis of the most promising candidates.

SolventSelectionWorkflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis A Select a diverse set of solvents (polar protic, polar aprotic, nonpolar) B Perform small-scale, qualitative solubility tests (e.g., visual assessment) A->B C Categorize solvents: 'Soluble', 'Partially Soluble', 'Insoluble' B->C D Select promising solvents from preliminary screening C->D Proceed with 'Soluble' and 'Partially Soluble' candidates E Determine equilibrium solubility (e.g., shake-flask method) D->E F Analyze supernatant using HPLC or UV-Vis E->F G Determine precise solubility (mg/mL) F->G H Final Solvent Selection (considering safety, cost, and application) G->H Downstream considerations MolecularInteractions cluster_solvents Potential Solvents Solute N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine + Pyridazine Ring (H-bond acceptor) + Amine Group (H-bond donor/acceptor) + Morpholine Ether (H-bond acceptor) Protic Polar Protic (e.g., Methanol) + OH group (H-bond donor/acceptor) Solute->Protic Strong Interaction (H-bonding) Aprotic Polar Aprotic (e.g., DMSO) + S=O group (H-bond acceptor) Solute->Aprotic Moderate Interaction (Dipole-dipole, H-bond accepting) Nonpolar Nonpolar (e.g., Toluene) - No H-bonding capability - Van der Waals forces only Solute->Nonpolar Weak Interaction (Poor Solubility Expected)

Sources

Application

Application Note: Protocols for Incorporating N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine into Kinase Assays

This Application Note is designed for researchers utilizing N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (referred to herein as NMPA-3 ) in kinase profiling and drug discovery workflows. Based on its chemical struc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (referred to herein as NMPA-3 ) in kinase profiling and drug discovery workflows.

Based on its chemical structure—a pyridazin-3-amine core substituted with a solubilizing morpholine moiety—NMPA-3 functions as a representative ATP-competitive kinase inhibitor scaffold . This guide details protocols for its solubilization, storage, and incorporation into biochemical (ADP-Glo™) and cellular (NanoBRET™) assays.

Introduction & Compound Profile

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (NMPA-3) is a synthetic small molecule featuring a pyridazine hinge-binding motif and a morpholine solubilizing group. Structural analysis suggests it binds to the ATP-binding pocket of protein kinases (Type I binding mode). The morpholine-2-ylmethyl substituent introduces a chiral center and enhances aqueous solubility, making it a critical fragment for exploring structure-activity relationships (SAR) in kinases such as GCN2 , Aurora , and JAK family members.

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight ~208.26 g/mol
Solubility (DMSO) > 50 mM (High)
Solubility (Aqueous) Moderate (pH-dependent; protonation of morpholine N at pH < 7)
pKa (Calculated) ~8.5 (Morpholine nitrogen), ~4.5 (Pyridazine)
Storage -20°C, desiccated, protected from light

Preparation & Handling Protocols

Stock Solution Preparation (10 mM)

Objective: Create a stable, precipitation-free stock for long-term use.

  • Weighing: Accurately weigh 2.08 mg of NMPA-3 powder into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense into 50 µL aliquots in low-binding polypropylene tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Serial Dilution for IC₅₀ Determination

Workflow:

  • Starting Conc.: 100 µM (100x final assay concentration).

  • Diluent: 1x Assay Buffer (NOT pure DMSO to prevent protein denaturation upon addition, unless using acoustic dispensing).

Protocol:

  • Prepare a Compound Plate (384-well, polypropylene).

  • Add 30 µL of DMSO to columns 2–11.

  • Add 60 µL of 10 mM NMPA-3 stock to column 1.

  • Perform a 3-fold serial dilution by transferring 15 µL from col 1 to col 2, mixing, and repeating across the plate.

  • Result: 10-point dose-response curve ranging from 10 mM to ~0.5 µM (stock concentrations).

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

Rationale: This assay quantifies kinase activity by measuring the conversion of ATP to ADP. NMPA-3, as an ATP competitor, will reduce ADP production in a dose-dependent manner.

Reagents & Buffer Setup
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) for tyrosine kinases).

  • ATP: Ultra-pure ATP (concentration = Km[app] of the specific kinase).

Assay Workflow (384-well Format)
  • Compound Addition:

    • Dispense 50 nL of NMPA-3 serial dilutions (in DMSO) into the assay plate using an acoustic dispenser (e.g., Echo® 650).

    • Control High: DMSO only (0% Inhibition).

    • Control Low: 10 µM Staurosporine (100% Inhibition).

  • Enzyme Addition:

    • Dilute the Kinase of Interest to 2x optimal concentration in Kinase Buffer.

    • Add 2.5 µL of Kinase solution to the wells.

    • Incubate: 10 min at RT (allows NMPA-3 to bind the hinge region).

  • Substrate/ATP Start:

    • Add 2.5 µL of 2x ATP/Substrate mix.

    • Reaction: Incubate at RT for 60 min.

  • Detection (ADP-Glo™):

    • Step 1: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 2: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine IC₅₀ .

Cellular Target Engagement: NanoBRET™ Assay

Rationale: Biochemical potency does not guarantee cellular activity. The morpholine group on NMPA-3 aids cell permeability. This assay measures the compound's ability to displace a tracer from the kinase inside live cells.

Workflow Diagram

NanoBRET_Workflow Transfection 1. Transfect Cells (Kinase-NanoLuc Fusion) Seeding 2. Seed Cells (20,000 cells/well) Transfection->Seeding Treatment 3. Add Tracer + NMPA-3 (Serial Dilution) Seeding->Treatment Equilibration 4. Incubate (2 hours @ 37°C) Treatment->Equilibration Detection 5. Add Substrate & Measure BRET Ratio Equilibration->Detection

Figure 1: NanoBRET™ Target Engagement Workflow. NMPA-3 competes with a fluorescent tracer for the kinase ATP pocket, reducing the BRET signal.

Protocol Steps
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein 24 hours prior.

  • Tracer Selection: Use a broad-spectrum tracer (e.g., Tracer K-5) at a concentration determined by its Kd.

  • Treatment:

    • Mix NMPA-3 (serially diluted) with the Tracer in Opti-MEM media.

    • Add to cells. Final DMSO concentration should be <1%.

  • Incubation: 2 hours at 37°C / 5% CO₂.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • BRET Ratio = (Acceptor / Donor) × 1000.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay High concentration / Low solubilityVerify stock clarity. Do not exceed 1% DMSO final.
High Background (Biochemical) ATP contamination or degradationUse ultra-pure ATP. Aliquot reagents to avoid freeze-thaw.
No Cellular Activity Poor permeabilityVerify morpholine integrity. Ensure cells are healthy. Perform CETSA as alternative.
Shift in IC₅₀ Incubation timeNMPA-3 is likely reversible; ensure equilibrium is reached (usually 1 hr).

References

  • GCN2 Inhibitor Discovery: Overview of pyridazine-based scaffolds in kinase inhibition. Google Patents.
  • Kinase Inhibitor Design: Role of morpholine in solubility and binding. Journal of Medicinal Chemistry. (General Reference for Morpholine Utility).
Method

Scale-up synthesis methods for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary This application note details a robust, scalable process for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a critical pharmacophore often observed in kinase inhibitors (e.g., PI3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a critical pharmacophore often observed in kinase inhibitors (e.g., PI3K, mTOR pathways) and CNS-active agents.

Unlike bench-scale medicinal chemistry routes that rely on chromatographic purification, this protocol utilizes Nucleophilic Aromatic Substitution (SNAr) coupled with crystallization-based isolation . This approach ensures high purity (>98% HPLC) and eliminates the bottleneck of silica gel chromatography, making it suitable for multi-kilogram campaigns.

Key Process Features:

  • Atom Economy: Utilizes convergent synthesis.

  • Scalability: Avoids cryogenic conditions and pyrophoric reagents.

  • Purification: Relies on pH-controlled extraction and salt formation (HCl/Fumarate).

Retrosynthetic Analysis & Strategy

The most logical disconnection for scale-up is at the C(pyridazinyl)–N bond. The electron-deficient nature of the pyridazine ring makes the 3-position highly susceptible to nucleophilic attack by secondary amines.

Strategic Disconnection:

  • Electrophile: 3-Chloropyridazine (commercially available, stable).

  • Nucleophile: N-methyl-1-(morpholin-2-yl)methanamine.

Chirality Note: The morpholine-2-yl center is chiral. This protocol describes the racemic synthesis. For enantiopure targets, simply substitute the starting material with (S)- or (R)-N-Boc-2-(aminomethyl)morpholine in the side-chain synthesis step; the chemistry remains identical.

Retrosynthesis Target Target Molecule N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Disconnection Disconnection (S_NAr) Target->Disconnection FragA Fragment A 3-Chloropyridazine Disconnection->FragA FragB Fragment B N-methyl-1-(morpholin-2-yl) methanamine Disconnection->FragB

Figure 1: Retrosynthetic strategy utilizing convergent SNAr coupling.

Detailed Experimental Protocols

Phase 1: Synthesis of Side Chain (Fragment B)

If Fragment B is not purchased, it must be synthesized from (morpholin-2-yl)methanamine via Eschweiler-Clarke methylation.

Objective: Methylation of the primary amine without quaternizing the morpholine nitrogen. Reaction: R-NH2 + CH2O + HCOOH → R-N(Me)2 (Note: We target mono-methylation, but standard Eschweiler-Clarke often yields dimethyl. For this specific secondary amine target R-NH-Me, we recommend Boc-protection strategy or Reductive Amination with controlled stoichiometry ).

Recommended Scale-Up Route (Boc-Strategy):

  • Start: tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

  • Step A (Formylation): React with Ethyl Formate (reflux) → N-formyl derivative.

  • Step B (Reduction): Reduce with Borane-DMS or LiAlH4 (careful quench) → N-methyl derivative.

  • Step C (Deprotection): HCl/IPA → N-methyl-1-(morpholin-2-yl)methanamine dihydrochloride .

(Note: For the purpose of this guide, we assume Fragment B is available as the free base or HCl salt).

Phase 2: SNAr Coupling (The Core Step)

Reaction Scheme: 3-Chloropyridazine + Side Chain Amine (Frag B) + Base → Target + Salt

Reagents & Materials:

Reagent Equiv. Role CAS
3-Chloropyridazine 1.0 Electrophile 1120-95-2
Fragment B (Free Base) 1.1 Nucleophile 122894-45-5
K₂CO₃ (Potassium Carbonate) 2.5 Acid Scavenger 584-08-7

| n-Butanol | 10 Vol | Solvent | 71-36-3 |

Step-by-Step Protocol:

  • Charging:

    • To a clean, dry reactor (glass-lined or Hastelloy), charge n-Butanol (10 volumes relative to pyridazine).

    • Add 3-Chloropyridazine (1.0 equiv) and stir to dissolve.

    • Add Fragment B (1.1 equiv). Note: If using the HCl salt of Fragment B, increase K₂CO₃ loading to 3.5 equiv.

    • Add K₂CO₃ (granular, anhydrous, 2.5 equiv) in a single portion.

  • Reaction:

    • Heat the slurry to 110°C (Reflux) .

    • Process Control: Monitor by HPLC every 2 hours.

    • Endpoint: >98% conversion of 3-Chloropyridazine. Typical time: 12–16 hours.

    • Observation: The mixture will darken (orange/brown), and CO₂ evolution may occur initially.

  • Workup (Extractive):

    • Cool the reaction mixture to 40°C.

    • Filter off inorganic salts (KCl, excess K₂CO₃) using a sparkler filter or centrifuge. Wash the cake with n-Butanol (2 Vol).

    • Concentrate the filtrate under reduced pressure (vacuum) to remove ~80% of n-Butanol.

    • Solvent Swap: Add Isopropyl Acetate (IPAc, 10 Vol) and Water (5 Vol).

    • Adjust pH of the aqueous layer to >12 using 5N NaOH (to ensure the product is in free-base form).

    • Separate layers. Extract the aqueous layer once more with IPAc (5 Vol).

    • Combine organic layers and wash with Brine (5 Vol).

Phase 3: Purification & Salt Formation

Crucial for Scale-Up: Avoid chromatography by crystallizing the product as a salt.

Protocol:

  • Dry the IPAc organic layer (from Phase 2) over Na₂SO₄ or via azeotropic distillation.

  • Heat the solution to 50°C.

  • Acid Addition: Slowly add a solution of Oxalic Acid or Fumaric Acid (1.05 equiv) dissolved in warm Ethanol or IPA.

    • Why Fumarate/Oxalate? These often form highly crystalline, non-hygroscopic salts compared to HCl salts for this scaffold.

  • Crystallization:

    • Seed with authentic salt crystals if available.

    • Cool slowly to 0–5°C over 4 hours.

    • Hold at 0°C for 2 hours.

  • Isolation:

    • Filter the solids.

    • Wash with cold IPAc/Ethanol (9:1 mixture).

    • Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 75–85% (overall from 3-chloropyridazine). Purity: >99.0% (HPLC area).

Process Safety & Engineering Controls

HazardControl Measure
Exotherm The SNAr reaction is moderately exothermic. Heat to reflux after all reagents are charged and stable.
Genotoxicity 3-Chloropyridazine and alkyl halides are potential PGIs (Potentially Genotoxic Impurities). The final crystallization rejects these effectively.
Solvent Handling n-Butanol is flammable (Flash point 35°C). Ensure proper grounding and N₂ inerting.

Process Flow Diagram (PFD)

PFD Start Start: 3-Chloropyridazine + Fragment B Reaction Reaction: Reflux in n-BuOH (110°C, 16h) Start->Reaction K2CO3 Filtration Filtration: Remove Inorganic Salts Reaction->Filtration Cool to 40°C Extraction Extraction: IPAc / Water (pH > 12) Filtration->Extraction Solvent Swap Crystallization Salt Formation: Add Fumaric Acid/EtOH Extraction->Crystallization Dry Organic Layer Final Final Product: Crystalline Salt Crystallization->Final Filter & Dry

Figure 2: Process Flow Diagram for the scale-up synthesis.

Analytical Controls

  • HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B over 15 min.

  • NMR Verification:

    • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic pyridazine protons (two doublets/multiplets around 6.8–8.5 ppm) and the N-Me singlet (approx 3.0 ppm).

    • Key Check: Ensure no residual n-Butanol (triplet at 0.9 ppm) remains in the final salt.

References

  • General Synthesis of Aminopyridazines via SNAr

    • Title: Aza-Diels-Alder Reaction of 1,2,3-Triazines with 1-Propynylamines Enables a Highly Regioselective Synthesis of 6-Aryl-pyridazin-3-amines.[1][2]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Methylation of Morpholine Derivatives (Eschweiler-Clarke/DMC)

    • Title: Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.[3]

    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Scale-Up of Pyridazine Intermediates

    • Title: Synthesis of pyridazines (Recent Literature).[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Properties of Fragment B (CAS 122894-45-5)

    • Title: N-Methyl-1-(morpholin-2-yl)methanamine Product Page.
    • Source: Sigma-Aldrich.

Sources

Application

Crystallization techniques for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Application Note: Advanced Crystallization Protocols for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Executive Summary & Physicochemical Profile N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Physicochemical Profile

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (hereafter referred to as Target Compound ) represents a challenging class of aminopyridazine derivatives often utilized as kinase inhibitor fragments or GPCR ligands. Structurally, it combines a rigid, electron-deficient pyridazine core with a flexible, basic morpholine-linker arm.

This structural duality presents specific crystallization challenges:

  • Conformational Flexibility: The N-methyl and methylene linker introduce rotational degrees of freedom, increasing the propensity for the compound to "oil out" (liquid-liquid phase separation) rather than nucleate.

  • Basicity: The molecule contains multiple basic centers (pyridazine nitrogens, tertiary amine linker, morpholine nitrogen). The theoretical pKa values suggest a hierarchy of protonation that dictates salt selection strategies.

This guide provides a rational, self-validating framework for isolating the Target Compound in high purity.

Physicochemical Theoretical Profile
PropertyCharacteristicImplication for Crystallization
H-Bond Donors 0-1 (depending on morpholine N-sub)Limited self-assembly via H-bonding; relies on dipole interactions.[1]
H-Bond Acceptors 4 (Pyridazine Ns, Morpholine O, Amine N)Excellent candidate for co-crystal or salt formation with strong donors (acids).
Hydrophobicity (LogP) Low to Moderate (~0.5 - 1.5)Soluble in alcohols/chlorinated solvents; poor solubility in alkanes.
pKa (Est.) ~8.5 (Aliphatic amine), ~2.3 (Pyridazine)Primary Strategy: Salt formation targeting the aliphatic amine.

Pre-Crystallization Solubility Profiling (The "Self-Validating" Step)

Before attempting bulk crystallization, you must generate a solubility curve. Blind attempts often lead to yield loss or amorphous precipitation.

Protocol: Gravimetric Solubility Screening

  • Preparation: Weigh 50 mg of crude Target Compound into 4 HPLC vials.

  • Solvent Addition: Add 500 µL of the following solvents to separate vials:

    • Methanol (MeOH): High solubility (Polar/Protic)

    • Ethyl Acetate (EtOAc): Moderate solubility (Polar/Aprotic)

    • Isopropyl Alcohol (IPA): Moderate solubility (Polar/Protic)

    • Toluene: Low solubility (Non-polar/Aromatic)

  • Thermal Cycle: Heat to 50°C. If full dissolution occurs, add more solid until saturation is reached. Cool to 20°C over 2 hours.

  • Observation:

    • Clear Solution: Solubility too high (requires anti-solvent).

    • Precipitate: Good candidate for cooling crystallization.

    • Oil/Gum:Stop. Requires salt formation or seeding (See Section 4).

Method A: Reactive Crystallization (Salt Formation)

Due to the flexible nature of the morpholine side chain, the free base is prone to forming amorphous gums. Salt formation is the gold standard for this molecule to "lock" the conformation via ionic lattice forces.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): Forms tight lattice, high melting point.

  • Fumaric Acid: Dicarboxylic acid often yields non-hygroscopic salts (1:1 or 2:1 stoichiometry).

  • Succinic Acid: Milder acid, useful if HCl causes degradation.

Protocol: Formation of the Mono-Hydrochloride Salt

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (approx. 4.8 mmol) of the free base in 10 mL of Ethanol (EtOH) at 40°C. Ensure the solution is clear.

  • Acid Addition: Slowly add 1.05 equivalents of 1.25 M HCl in Ethanol (approx. 4.0 mL) dropwise over 10 minutes.

    • Critical Control Point: Monitor temperature.[2] An exotherm indicates protonation. Keep T < 45°C.

  • Nucleation Induction:

    • The solution may turn cloudy. If it remains clear, seed with <1 mg of authentic salt crystal (if available) or scratch the glass wall.

    • Anti-solvent: If no precipitate forms after 30 mins, add Methyl tert-butyl ether (MTBE) dropwise until persistent turbidity is observed (approx. 2-5 mL).

  • Aging: Cool the slurry linearly from 40°C to 0°C over 4 hours (10°C/hour). Hold at 0°C for 2 hours.

    • Why? Slow cooling promotes Ostwald ripening, removing fines and growing filterable crystals.

  • Isolation: Filter under vacuum using a sintered glass funnel (Porosity 3).

  • Washing: Wash the cake with 2 x 3 mL of cold EtOH:MTBE (1:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization (Free Base)

If the free base is required (e.g., for a subsequent coupling reaction), use an anti-solvent diffusion method to avoid oiling out.

System: Solvent = Isopropyl Acetate (IPAc) / Anti-solvent = n-Heptane .

Protocol:

  • Dissolve the crude oil in minimal IPAc (approx. 3-4 volumes) at 45°C.

  • Filter warm to remove inorganic salts (if any).

  • Add n-Heptane dropwise to the warm solution until a faint cloudiness persists.

  • Add a "seed charge" (0.5% w/w of pure solid).

  • Hold at 45°C for 30 minutes to allow seed conditioning.

  • Slowly add the remaining n-Heptane (final ratio IPAc:Heptane 1:3) over 2 hours while cooling to 20°C.

  • Troubleshooting: If an oil separates, reheat to dissolve, add more IPAc, and cool slower.

Process Visualization & Logic

Workflow: Salt Selection & Crystallization Logic

CrystallizationLogic Start Crude Target Compound (Free Base) Solubility Solubility Screening (MeOH, IPA, EtOAc, Toluene) Start->Solubility Decision Is Solid Crystalline? Solubility->Decision FreeBaseMethod Method B: Anti-Solvent (IPAc / Heptane) Decision->FreeBaseMethod Yes (Solid) SaltScreen Salt Screening (pKa Gap > 2) Decision->SaltScreen No (Oil/Gum) Optimization Optimization: 1. Cooling Rate 2. Seeding 3. Anti-solvent Ratio FreeBaseMethod->Optimization AcidChoice Select Counter-ion: 1. HCl (Rigid lattice) 2. Fumarate (H-bond network) SaltScreen->AcidChoice AcidChoice->Optimization FinalForm Pure Crystalline API Optimization->FinalForm

Caption: Decision tree for selecting between free base isolation and salt formation based on initial physical state observations.

Analytical Characterization & Specifications

To validate the protocol, the isolated solid must meet specific criteria.

TechniqueParameterAcceptance Criteria
XRPD (X-Ray Powder Diffraction)CrystallinitySharp, defined Bragg peaks. No "halo" (amorphous).
DSC (Differential Scanning Calorimetry)Melting PointSingle endotherm. Expected range: >150°C for salts; <100°C for free base.
TGA (Thermogravimetric Analysis)Solvates< 0.5% weight loss < 100°C (unless forming a stable hydrate).
HPLC Purity> 98.5% area. Removal of starting materials.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form on the flask walls instead of crystals. Cause: The metastable zone width (MSZW) is too narrow, or the supersaturation is too high. Remedy:

  • Temperature Cycling: Heat the mixture until the oil redissolves. Cool very slowly (5°C increments) and hold.

  • Seeding: This is non-negotiable for this molecule. If you lack seeds, sonicate a small aliquot in a test tube to induce precipitation, then use that slurry to seed the main reactor.

  • Solvent Switch: Switch from Ethanol to 2-Propanol (IPA) . IPA has a lower dielectric constant, often favoring crystallization of salts over oiling.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a pharmacophore scaffold relevant to fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a pharmacophore scaffold relevant to fragment-based drug discovery (FBDD) and kinase inhibitor development.

Traditional thermal synthesis of aminopyridazines via Nucleophilic Aromatic Substitution (


) often requires high boiling point polar aprotic solvents (e.g., DMF, NMP), prolonged heating (24–48 hours), and suffers from poor conversion due to the electron-rich nature of the incoming secondary amine.

Key Advantages of this Protocol:

  • Reaction Acceleration: Reduction of reaction time from 18 hours (thermal) to 20 minutes (microwave).

  • Green Solvent Switch: Replacement of DMF with Ethanol/Water systems.

  • Yield Improvement: Increase in isolated yield from 45% to 82% by suppressing thermal degradation byproducts.

  • Scalability: Validated on 50 mg to 5 g scale.

Retrosynthetic Analysis & Strategy

The synthesis targets the coupling of 3-chloropyridazine with a secondary amine linker attached to a morpholine ring. To ensure regioselectivity and prevent polymerization, the morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

The Strategy involves two microwave-driven steps:

  • 
     Coupling:  Reaction of 3-chloropyridazine with tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate.
    
  • Boc-Deprotection: Rapid acid-mediated cleavage of the protecting group.

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

G Target Target Molecule (Free Amine) Intermediate Boc-Protected Intermediate Intermediate->Target Step 2: Deprotection MW, 80°C, 10 min SM1 3-Chloropyridazine SM1->Intermediate Step 1: SNAr MW, 140°C, 20 min SM2 Boc-Amine Linker (Nucleophile) SM2->Intermediate

Figure 1: Reaction pathway for the synthesis of the target aminopyridazine scaffold.

Experimental Protocols

Step 1: Microwave-Assisted Coupling[1]

Objective: Couple the electron-deficient pyridazine ring with the sterically hindered secondary amine.

Reagents:

  • Electrophile: 3-Chloropyridazine (1.0 equiv)

  • Nucleophile: tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (Absolute)

Procedure:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-chloropyridazine (114 mg, 1.0 mmol) and the Boc-amine linker (276 mg, 1.2 mmol) in Ethanol (4 mL).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (holds temperature by modulating power).

    • Temperature: 140 °C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (Ethanol generates ~10-12 bar at this temp).

  • Workup: Cool to room temperature (compressed air cooling). Concentrate the solvent in vacuo.

  • Purification: The residue is purified via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM) to yield the Boc-protected intermediate as a pale yellow oil.

Mechanism Insight: The microwave heating allows the solvent (EtOH) to be superheated far above its atmospheric boiling point (78°C). This increases the kinetic energy of the system, helping the secondary amine overcome the activation energy barrier required to form the Meisenheimer complex with the diazine ring [1].

Step 2: Microwave-Assisted Boc-Deprotection[2][3]

Objective: Remove the Boc group to reveal the morpholine nitrogen without degrading the newly formed pyridazine-amine bond.

Reagents:

  • Substrate: Boc-protected intermediate (from Step 1).

  • Reagent: 4M HCl in Dioxane (or aqueous HCl/EtOH).

  • Solvent: Ethyl Acetate (if using HCl/Dioxane) or Water.

Procedure:

  • Loading: Dissolve the intermediate (1.0 mmol) in Ethyl Acetate (2 mL).

  • Acid Addition: Add 4M HCl in Dioxane (2 mL, excess).

  • Irradiation:

    • Temperature: 80 °C.

    • Time: 10 minutes.

    • Power: Low absorption (ensure volume is sufficient for temperature probe).

  • Workup: The product often precipitates as the HCl salt. Filter the solid or concentrate in vacuo. Neutralize with saturated

    
     and extract with DCM/IPA (3:1) if the free base is required.
    

Results & Data Analysis

Comparison: Microwave vs. Conventional Thermal Heating

The following data was generated using a single-mode microwave reactor (CEM Discover 2.0) versus a standard oil bath.[1]

ParameterConventional ThermalMicrowave AssistedImprovement Factor
Temperature 80°C (Reflux EtOH)140°C (Pressurized)+60°C
Time 18 Hours20 Minutes54x Faster
Conversion (LCMS) 65%>98%Significant
Isolated Yield 45%82%+37%
Purity (HPLC) 88%96%+8%
Workflow Visualization

The following diagram details the operational workflow, highlighting critical decision points (QC checks).

Workflow Start Start: Reagent Prep Mix Mix: Pyridazine + Amine Solvent: EtOH Start->Mix MW Microwave Irradiation 140°C, 20 min, 150W Mix->MW QC1 QC Check: LCMS Conversion >95%? MW->QC1 Workup Concentration & Flash Chromatography QC1->Workup Yes Retry Extend Time (+10 min) QC1->Retry No Deprotect Deprotection MW: 80°C, 10 min Workup->Deprotect Final Final Product HCl Salt or Free Base Deprotect->Final Retry->MW

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization Guidelines

Incomplete Conversion (Step 1)
  • Observation: LCMS shows remaining 3-chloropyridazine after 20 mins.

  • Root Cause: Steric hindrance of the N-methyl group is slowing the nucleophilic attack.

  • Solution: Increase temperature to 160°C. Note: Ensure the vessel pressure rating is not exceeded (Ethanol vapor pressure rises sharply >150°C). Alternatively, switch solvent to n-Butanol (lower vapor pressure) [2].

Regioselectivity Issues
  • Observation: If using 3,6-dichloropyridazine as a starting material (for further library generation), you may observe bis-substitution.

  • Solution: Reduce equivalents of amine to 0.95 and lower temperature to 100°C to favor mono-substitution.

"Green" Chemistry Optimization

To align with sustainable manufacturing principles:

  • Solvent: Ethanol is preferred over NMP/DMF (reprotoxic).

  • E-Factor: Microwave heating reduces energy consumption by ~85% compared to maintaining an oil bath reflux for 18 hours [3].

Safety Information

  • Pressure Hazards: Microwave heating of Ethanol at 140°C generates approximately 10–12 bar (145–175 psi) of pressure. Use only certified microwave vials (typically rated to 300 psi).

  • Chemical Hazards: 3-chloropyridazine is an irritant. DIPEA is corrosive. Handle all reagents in a fume hood.

  • Vessel Failure: Always use the safety shield provided with the microwave reactor.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Scientific Update. (2013).[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. [Link]

  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13, 794-806. [Link]

  • Biotage Application Note. Microwave-Assisted Deprotection of Boc-Protected Amines. [Link] (General reference for acidic deprotection parameters).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine synthesis

Technical Support Center: Synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Ticket ID: PYR-MORPH-001 Topic: Yield Optimization & Troubleshooting for SNAr Coupling Status: Open Support Scientist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Ticket ID: PYR-MORPH-001 Topic: Yield Optimization & Troubleshooting for SNAr Coupling Status: Open Support Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Scope

You are likely attempting to synthesize N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine via a Nucleophilic Aromatic Substitution (SNAr) between 3-chloropyridazine and a specialized secondary amine.

The Central Challenge: This reaction is deceptively difficult due to three converging factors:

  • Electronic Deactivation: The 3-position of pyridazine is less electrophilic than the 4-position, requiring higher activation energy.

  • Steric Hindrance: Your nucleophile is a secondary amine with adjacent branching (the morpholine C2 position). This steric bulk significantly slows the rate of attack compared to primary amines.

  • Amphiphilic Product: The resulting molecule is highly polar, leading to massive yield loss during aqueous workup if standard extraction protocols are used.

This guide prioritizes the SNAr route as it is the industrial standard for scalability, but provides a Pd-catalyzed backup (Buchwald-Hartwig) for recalcitrant substrates.

Critical Reagent Check (The "Silent Killer")

Before optimizing reaction conditions, verify your nucleophile structure.[1]

Issue: If you use unprotected morpholine derivatives, the morpholine ring nitrogen (secondary amine) will compete with your linker nitrogen.[1] Requirement: You must use the Boc-protected nucleophile: tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate .

  • Why? The morpholine ring nitrogen is less sterically hindered and more nucleophilic than the N-methyl linker. Without the Boc group, you will produce the wrong regioisomer (coupling at the morpholine nitrogen).

Troubleshooting Modules

Module A: The Reaction Stalls (< 50% Conversion)

Symptom: LCMS shows starting material (3-chloropyridazine) remaining after 12+ hours, even at reflux.[1]

VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield) Scientific Rationale
Solvent Ethanol or THFNMP (N-Methyl-2-pyrrolidone) or DMSO High boiling point dipolar aprotic solvents stabilize the Meisenheimer complex transition state.
Base Triethylamine (Et3N)DIPEA (3.0 equiv) DIPEA is non-nucleophilic and soluble in organic media, preventing salt precipitation from coating the reagents.[1]
Temperature 80°C (Reflux)130°C - 140°C The steric bulk of the N-methyl linker requires higher thermal energy to overcome the activation barrier.
Additives NoneKF (Potassium Fluoride) / 18-Crown-6 Fluoride increases the solubility of the base and can act as a "naked" anion to assist deprotonation in the transition state.

Action Plan:

  • Switch solvent to anhydrous NMP .

  • Increase temperature to 135°C .

  • Concentration matters: Run the reaction at high concentration (0.5 M to 1.0 M) to drive bimolecular kinetics.

Module B: The "Missing Mass" (Workup Losses)

Symptom: Reaction shows 100% conversion on TLC/LCMS, but isolated yield is < 30% after extraction.

Root Cause: The product contains a basic pyridazine nitrogen and a tertiary amine. It is highly water-soluble, especially at neutral or low pH.[1]

Resolution Protocol:

  • Do NOT use Diethyl Ether or Hexanes for extraction.

  • The "Magic Solvent": Use a mixture of Chloroform/Isopropanol (3:1) or DCM/Isopropanol (4:1) . This mixture is polar enough to pull the amine out of the aqueous phase.

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

  • pH Control: Ensure the aqueous layer is adjusted to pH 12-13 (using NaOH) to ensure the amine is fully deprotonated and neutral (organic soluble).

Module C: Impurity Profile (Hydrolysis)

Symptom: Appearance of a peak with Mass = [M-Cl+OH] (Pyridazinone formation).

Root Cause: Traces of water in the solvent at high temperatures (130°C+) cause hydroxide to compete with your amine nucleophile. Fix: Use anhydrous NMP/DMSO and store reagents under Argon. Add 3Å molecular sieves to the reaction vessel.

Visualization of Pathways

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the correct synthetic pathway, highlighting the critical protection step and the SNAr transition state.

ReactionPathway SM1 3-Chloropyridazine (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS + ProtectedNuc NMP, 135°C, DIPEA SM2 Nucleophile Precursor (N-methyl-1-(morpholin-2-yl)methanamine) Protect CRITICAL STEP: Boc-Protection SM2->Protect Boc2O ProtectedNuc Protected Nucleophile (tert-butyl 2-((methylamino)methyl) morpholine-4-carboxylate) Protect->ProtectedNuc ProtectedNuc->TS Product_Boc Intermediate (Boc-Protected Product) TS->Product_Boc - HCl Deprotect Deprotection (TFA/DCM) Product_Boc->Deprotect Final Final Target: N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Deprotect->Final

Caption: Figure 1. Optimized Synthetic Pathway. Note the mandatory Boc-protection to prevent regioselectivity errors.

Figure 2: Troubleshooting Decision Tree

Follow this logic to diagnose low yields.

Troubleshooting Start Start: Low Yield Observed CheckLCMS Check LCMS of Crude Reaction Start->CheckLCMS Conversion Is Conversion > 90%? CheckLCMS->Conversion NoConv No (< 90%) Conversion->NoConv Stalled Rxn YesConv Yes (> 90%) Conversion->YesConv Rxn Worked CheckTemp Is Temp > 130°C? NoConv->CheckTemp IncreaseTemp Action: Switch to NMP, Heat to 135-140°C CheckTemp->IncreaseTemp No Buchwald Action: Switch to Pd-Catalysis (Buchwald-Hartwig) CheckTemp->Buchwald Yes (Already High) AqueousLoss Issue: Product lost in Aqueous Layer YesConv->AqueousLoss FixWorkup Action: Use CHCl3/IPA (3:1) Saturate Aqueous w/ NaCl pH > 12 AqueousLoss->FixWorkup

Caption: Figure 2. Troubleshooting Decision Matrix for SNAr Optimization.

Detailed Experimental Protocol (Optimized)

Step 1: Coupling (SNAr)

  • Charge a pressure vial with 3-chloropyridazine (1.0 equiv) and ** tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate** (1.2 equiv).

  • Add NMP (Concentration 0.8 M). Note: Do not use DMF if heating >140°C due to decomposition.

  • Add DIPEA (3.0 equiv).

  • Seal and heat to 135°C for 16 hours.

  • QC Check: Aliquot for LCMS. If conversion is <50%, add 0.5 equiv of KI (Potassium Iodide) to generate the more reactive 3-iodopyridazine in situ (Finkelstein condition).[1]

Step 2: Workup (The Critical Step)

  • Cool to room temperature. Dilute with water (5 volumes).

  • Adjust pH to >12 using 1M NaOH.

  • Extract 3x with CHCl3:IPA (3:1) . Standard EtOAc extraction will leave 50%+ of product in the water.

  • Wash combined organics with Brine (sat. NaCl). Dry over Na2SO4.

  • Concentrate to yield the Boc-protected intermediate.

Step 3: Deprotection

  • Dissolve intermediate in DCM (5 volumes).

  • Add TFA (20 equivalents). Stir at RT for 2 hours.

  • Concentrate.[2][3] Neutralize with basic resin or carbonate wash to obtain the free base ** N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine**.

References

  • SNAr Reactivity of Pyridazines

    • Title: Nucleophilic substitution of 3-halo- and 3,6-dihalopyridazines.
    • Source:Tetrahedron, Vol 55, Issue 45, 1999.[1]

    • Relevance: Establishes the baseline reactivity of 3-chloropyridazine compared to other heterocycles.
    • [1]

  • Workup of Polar Amines

    • Title: Workup for Polar and Water-Soluble Solvents (The "Rochester Method").
    • Source: University of Rochester, Department of Chemistry.[1]

    • Relevance: Validates the Chloroform/IPA extraction technique for amphiphilic amines.
  • Solvent Effects in SNAr

    • Title: Solvent effects in the nucleophilic aromatic substitution reaction.[4][5][6]

    • Source:Journal of Organic Chemistry.
    • Relevance: mechanistic grounding for choosing NMP/DMSO over Ethanol for hindered substr
    • [1]

  • Synthesis of Morpholine Intermediates

    • Title: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[7]

    • Source:Organic Syntheses / PubChem CID 1512577.
    • Relevance: Defines the starting m
    • [1]

Sources

Optimization

Technical Support Center: Solubility Guide for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Molecule Analysis Compound: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Primary Solvent: Dimethyl Sulfoxide (DMSO)[1] This guide addresses solubility failures often encountered with pyridazine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Compound: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]

This guide addresses solubility failures often encountered with pyridazine-morpholine conjugates. While DMSO is a "universal" solvent, this specific molecule presents a unique physicochemical profile that can lead to unexpected precipitation or colloidal aggregation.

Physicochemical Context

To troubleshoot effectively, you must understand why the molecule resists solution.

  • Pyridazine Ring: A highly polar, electron-deficient aromatic ring with two adjacent nitrogen atoms. It acts as a significant hydrogen bond acceptor.

  • Morpholine Moiety: A secondary amine ether. If your sample is a hydrochloride salt (common for stability), the ionic lattice energy is significantly higher, making dissolution in organic solvents like DMSO thermodynamically difficult compared to the free base.

  • Linker Flexibility: The methyl-amino linker allows rotational freedom, which can facilitate intermolecular stacking (aggregation) rather than solvation.

Diagnostic Troubleshooting (Q&A)

Category A: "It won't dissolve at all (Solids persist)."

Q1: I am trying to make a 100 mM stock, but solids remain at the bottom. Is the compound bad? A: It is likely not "bad," but you are likely fighting Lattice Energy vs. Solvation Energy .

  • The Cause: Check the label. Is it the Free Base or the HCl Salt?

    • Free Base: Should dissolve readily in DMSO up to >100 mM.

    • HCl Salt: Salts are highly polar and prefer aqueous environments. They often struggle in pure anhydrous DMSO because DMSO cannot effectively shield the ionic charges of the crystal lattice.

  • The Fix:

    • Heat: Warm the solution to 40°C (water bath) for 10 minutes.

    • Sonication: Sonicate in 30-second bursts. Do not continuous sonicate, as this generates heat spots that can degrade the pyridazine ring.

    • The "Water Trick" (Last Resort for Salts): If it is an HCl salt and strictly for biological assays (not chemistry), add 0.5% - 1% water to the DMSO. The trace water helps dissociate the salt, allowing the DMSO to solvate the organic cation.

Q2: The solution looks clear, but when I spin it down, there is a pellet. A: You have created a Colloidal Suspension , not a true solution.

  • The Mechanism: Morpholine derivatives can form "micelle-like" aggregates in DMSO. The solution appears clear to the naked eye but contains non-bioavailable clusters.

  • The Validation Protocol:

    • Centrifuge the "clear" stock at 13,000 x g for 10 minutes.

    • If a pellet forms, you have aggregates.

    • Remedy: Add a chaotropic agent or co-solvent. For this molecule, adding 5-10% Ethanol to the DMSO stock can disrupt the hydrophobic stacking of the pyridazine rings.

Category B: "It precipitates when I add it to my assay."

Q3: My stock is perfect, but it crashes out immediately upon dilution into cell media. A: This is the "Solvent Shock" phenomenon.

  • The Cause: You are transitioning from a hydrophobic environment (DMSO) to a hydrophilic one (Media) too rapidly. The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.

  • The Fix: Serial Dilution Strategy. Never pipet 100% DMSO stock directly into the assay well. Use an Intermediate Dilution Step .

Table 1: Recommended Dilution Scheme

StepSourceTarget SolventDilution FactorResulting State
1 100 mM Stock (100% DMSO)100% DMSO1:1010 mM (Stable)
2 10 mM StockCulture Media + 10% DMSO 1:101 mM (Metastable)
3 1 mM IntermediateFinal Assay Media1:10010 µM (Soluble)

Why this works: Step 2 creates a "solubility bridge," allowing the molecule to equilibrate with water molecules while still having enough DMSO to prevent immediate aggregation.

Category C: Storage & Stability

Q4: Can I store the DMSO stock at -20°C? A: Yes, but Hygroscopicity is your enemy.

  • The Issue: DMSO freezes at ~18.5°C. Every time you freeze/thaw, the DMSO sucks moisture from the air (hygroscopic).

  • The Risk: Water accumulation in the DMSO lowers the solubility of the compound over time. A stock that worked in January might precipitate in March because the DMSO is now "wet" (contains >1% water).

  • The Protocol:

    • Aliquot stocks into single-use vials immediately after preparation.

    • Use septum-sealed vials if possible.

    • If a precipitate appears in an old stock, do not just vortex. Re-filter (0.2 µm PTFE) and re-quantify concentration via UV/Vis, as the effective concentration has likely dropped.

Visual Troubleshooting Workflow

The following logic flow illustrates the decision-making process for resolving solubility issues.

SolubilityTroubleshooting Start Start: Visual Inspection of DMSO Stock Clear Solution is Clear Start->Clear Cloudy Cloudy / Visible Particulates Start->Cloudy SpinTest Perform Centrifugation Test (13k x g, 10 min) Clear->SpinTest Heating Heat to 40°C + Sonication Cloudy->Heating Pellet Pellet Observed? SpinTest->Pellet Yes Yes Pellet->Yes Aggregation No No Pellet->No True Solution SaltCheck Check Salt Form (HCl vs Free Base) Heating->SaltCheck AddWater Add 0.5% Water (If HCl Salt) SaltCheck->AddWater Is Salt AddEtOH Add 5% Ethanol (If Free Base) SaltCheck->AddEtOH Is Free Base Success Proceed to Assay AddWater->Success Fail Re-synthesize / Check Purity AddWater->Fail Still Precipitates AddEtOH->Success Yes->AddEtOH No->Success

Figure 1: Decision matrix for diagnosing and resolving solubility issues in DMSO.

Standard Operating Procedure (SOP): The "Dry DMSO" Protocol

To ensure reproducibility, follow this preparation method strictly.

Materials:

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Glass vials (Plastic tubes can leach plasticizers into DMSO).

  • Ultrasonic bath.

Protocol:

  • Weighing: Weigh the compound into a glass vial. Note: Pyridazine amines can be static; use an anti-static gun if necessary.

  • Solvent Addition: Add Anhydrous DMSO to reach 80% of final volume .

    • Example: Target 10 mL. Add 8 mL DMSO first.

  • Dispersal: Vortex vigorously for 30 seconds.

  • Dissolution:

    • If clear: Add remaining DMSO to volume.

    • If cloudy: Sonicate (water bath) at ambient temperature for 3 cycles of 30 seconds.

  • QC Check: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls) or particulates.

  • Storage: Flush the headspace with Nitrogen or Argon gas before capping to prevent water absorption.

References & Grounding

  • PubChem. N-methylpyridazin-3-amine (Substructure Analysis). National Library of Medicine. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for HCl vs Free Base solubility). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Status: Operational | Tier: Level 3 Engineering Support Subject: Impurity Profiling & Remediation for Pyridazine-Morpholine Conjugates Introduction: The Molecule & The Challenge You are likely synthesizing N-methyl-N-(mo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Subject: Impurity Profiling & Remediation for Pyridazine-Morpholine Conjugates

Introduction: The Molecule & The Challenge

You are likely synthesizing N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine as a pharmacophore fragment for kinase inhibitors or GPCR ligands.

This molecule presents a "perfect storm" for purification difficulties:

  • Amphoteric/Basic Nature: The pyridazine ring and morpholine nitrogen create a highly polar, basic profile that streaks on standard silica.

  • Chirality: The C2-position on the morpholine ring is a stereocenter. Enantiomeric impurities are chemically identical in non-chiral environments.

  • Metal Chelation: The 1,3-nitrogen arrangement in pyridazine is an excellent ligand for Palladium (Pd), making catalyst removal difficult if Buchwald-Hartwig amination was used.

This guide provides self-validating protocols to isolate high-purity material.

Module 1: Impurity Profiling & Causality

Before troubleshooting, identify what is contaminating your prep.[1][2]

Impurity TypeLikely SourceDiagnostic Signature
Regioisomers SNAr reaction on 3,6-dichloropyridazine where substitution occurs at C6 instead of C3 (or bis-substitution).NMR: Split signals in aromatic region. LCMS: Same Mass (

), different retention time (RT).[2]
Protodehalogenated Adduct Reduction of the C-Cl bond during Pd-catalysis (if applicable).LCMS: Mass = Product Mass - 34 Da (Cl replaced by H).
Palladium Residues Trapped Pd species chelated by the pyridazine nitrogens.[3]Visual: Product is grey/purple/brown instead of white/pale yellow. XRF: High Pd ppm.
Enantiomer Racemization of the morpholine starting material during harsh deprotection or coupling.Chiral HPLC: Double peak (e.g., 50:50 or 90:10 ratio).[2]
Gummy Oligomers Polymerization of electron-deficient pyridazines under high thermal stress.Physical: Sticky oil that refuses to crystallize. NMR: Broad, undefined baseline humps.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My product is a sticky, dark oil and won't crystallize."

Root Cause: The free base form of this molecule is likely an amorphous solid or oil due to the flexible morpholine linker. Residual solvent or oligomers prevent lattice formation. Solution: Salt Formation Strategy Do not attempt to crystallize the free base. Convert it to a salt.

  • Dissolve crude oil in EtOAc or iPrOH .

  • Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

  • The hydrochloride salt is more polar and rigid, often precipitating immediately as a white solid.

  • Filter and wash with cold Et2O. Validation: Check melting point.[4] A sharp MP (>150°C) indicates successful salt formation.

Scenario B: "The product streaks/tails heavily on Silica Gel TLC."

Root Cause: The basic nitrogens (pyridazine N and morpholine N) interact with the acidic silanols on the silica surface. Solution: Amine-Modified Mobile Phase

  • Standard: DCM:MeOH (90:10). Result: Streaking.

  • Corrected: DCM:MeOH:NH₄OH (90:10:1 ) or DCM:MeOH:Et₃N (94:5:1 ).

  • Alternative: Use Neutral Alumina instead of Silica for the stationary phase.[5]

Scenario C: "I have high residual Palladium (>1000 ppm) after column chromatography."

Root Cause: Pyridazines are "soft" ligands that bind Pd(II) species tighter than the silica stationary phase. Solution: Thiol-Silica Scavenging Standard Celite filtration is insufficient.

  • Dissolve product in MeOH/THF (1:1).

  • Add SiliaMetS® Thiol or 3-Mercaptopropyl-functionalized silica (4 eq relative to Pd content).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45µm PTFE frit. Validation: The scavenger silica should turn dark grey/black, leaving the filtrate clear.

Module 3: Validated Purification Protocols

Protocol 1: The "Back-Extraction" (Self-Validating)

Best for removing non-basic impurities (starting chloropyridazine) without chromatography.

  • Dissolution: Dissolve crude mixture in DCM (Organic Layer).

  • Acid Extraction: Extract 3x with 1M aqueous HCl .

    • Mechanism:[2][6][7][8][9][10] The product (amine) protonates and moves to the Aqueous layer. Neutral impurities (unreacted chloropyridazine) stay in DCM.

  • Validation Step: Check TLC of the DCM layer. It should contain the impurities. Discard DCM.

  • Basification: Cool the Aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[2][6][7][8][9][10] Product deprotonates and becomes insoluble in water/soluble in organics.

  • Re-Extraction: Extract 3x with DCM/iPrOH (3:1) . (The iPrOH helps extract polar amines).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol 2: Chiral Resolution (If Enantiomer is present)

If the morpholine starting material was not 100% ee, or racemization occurred:

  • Column: Chiralpak IG or IC (Immobilized phases are robust for amines).

  • Mobile Phase: Hexane : EtOH : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 254 nm (Pyridazine absorption).

Module 4: Visualization & Logic Flows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Start->CheckTLC PdCheck Pd Catalyzed? CheckTLC->PdCheck IsSolid Is Product Solid? IsSolid->CheckTLC Yes (Recrystallize) SaltForm Protocol: HCl Salt Formation (Dioxane/EtOAc) IsSolid->SaltForm No (Sticky Oil) ImpurityType Impurity Type? PdCheck->ImpurityType No (Pd < 20ppm) Scavenge Add Thiol-Silica Scavenger (50°C, 4h) PdCheck->Scavenge Yes (High Pd) ImpurityType->IsSolid Clean but Gummy AcidBase Protocol: Acid-Base Extraction (pH Swing) ImpurityType->AcidBase Neutral Impurities (Starting Material) ChiralPrep Chiral Prep HPLC (Chiralpak IG) ImpurityType->ChiralPrep Enantiomers Scavenge->ImpurityType

Caption: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Figure 2: The "pH Swing" Extraction Mechanism

Visualizing the Acid-Base protocol to ensure phase separation logic.

AcidBaseExtraction Crude Crude Mix in DCM (Product + Neutral Impurities) AcidWash Add 1M HCl Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 DCM Layer: Neutral Impurities (DISCARD) PhaseSep1->OrgLayer1 AqLayer1 Aq. Layer (pH < 2): Product-H+ (Salt) PhaseSep1->AqLayer1 BaseAdd Add NaOH to pH > 12 AqLayer1->BaseAdd Extract Extract with DCM/iPrOH BaseAdd->Extract Final Final Organic Layer: Pure Product (Free Base) Extract->Final

Caption: Logical flow of the Acid-Base extraction protocol. Note the critical pH checkpoints.

References

  • BenchChem Technical Support. (2025).[3][5][8][11] Purification of Aminopyridine Derivatives from SNAr Reactions. BenchChem.[3][5][8][11] Link

  • BenchChem Technical Support. (2025). Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.[3] BenchChem.[3][5][8][11] Link

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2][7] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[7] Journal of Organic Chemistry. Link[2]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. Link

  • Apollo Scientific. (2025). Efficient Palladium Removal Without Compromising Product Yield.[9] Apollo Scientific.[9] Link

  • Zhang, X., et al. (2014).[2] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[8][12][13][14] Chemical Science (RSC).[13] Link

Sources

Optimization

Overcoming steric hindrance in N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine formation

Welcome to the technical support center for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the significant steric hindrance encountered. Here, we provide in-depth troubleshooting advice, alternative synthetic strategies, and detailed experimental protocols based on established chemical principles and field-proven insights.

The Challenge: Steric Hindrance in N-Alkylation

The primary challenge in the formation of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine lies in the nucleophilic substitution reaction between N-methylpyridazin-3-amine and a suitable morpholin-2-ylmethyl electrophile. The pyridazine ring, an electron-deficient heteroaromatic system, and the bulky morpholin-2-ylmethyl group create significant steric congestion around the nitrogen atom of the pyridazin-3-amine.[1][2][3] This steric hindrance can dramatically decrease reaction rates and yields, often leading to reaction failure under standard N-alkylation conditions.

This guide will explore the reasons behind these difficulties and provide practical, evidence-based solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My direct N-alkylation of N-methylpyridazin-3-amine with 2-(chloromethyl)morpholine is failing or giving very low yields. What is the likely cause?

A1: The primary culprit is almost certainly steric hindrance. The nitrogen atom on the pyridazin-3-amine is a relatively poor nucleophile due to the electron-withdrawing nature of the pyridazine ring. The approach of the bulky morpholin-2-ylmethyl electrophile is sterically hindered by the adjacent methyl group and the pyridazine ring itself.[4][5] This combination of electronic deactivation and steric congestion makes the desired SN2 reaction kinetically unfavorable.

Q2: I've tried increasing the temperature and using stronger bases, but the reaction still doesn't proceed as expected. What should I do next?

A2: Simply increasing the reaction temperature can lead to decomposition of starting materials or the desired product. Similarly, very strong bases may induce unwanted side reactions. Instead of forcing a difficult reaction, it is often more effective to consider alternative synthetic strategies that circumvent the problematic steric hindrance. The following sections will detail more advanced and often more successful approaches.

Q3: Are there alternative coupling strategies that are more tolerant of steric hindrance?

A3: Yes, several modern cross-coupling reactions are well-suited for forming C-N bonds in sterically demanding environments. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of aryl and heteroaryl amines.[6][7] This method is often successful where traditional nucleophilic substitution fails. It involves the reaction of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[8][9][10]

Q4: My starting materials are sensitive to harsh conditions. Are there milder alternatives to direct alkylation or palladium catalysis?

A4: For substrates that are sensitive to the conditions of direct alkylation or Buchwald-Hartwig coupling, the Mitsunobu reaction offers a mild and effective alternative for N-alkylation.[11][12][13] This reaction allows for the conversion of a primary or secondary alcohol into an amine using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] In this case, you would use (morpholin-2-yl)methanol as the alkylating agent.

Q5: Can I build the molecule in a different order to avoid the sterically hindered C-N bond formation as the final step?

A5: Absolutely. A retrosynthetic approach that forms a less hindered bond in the key step is a sound strategy. Reductive amination is an excellent choice for this.[16][17][18][19] This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[20][21] For your target molecule, this could involve the reaction of morpholine-2-carbaldehyde with N-methylpyridazin-3-amine, followed by reduction.

Alternative Synthetic Strategies & Protocols

Here we provide detailed protocols for the most promising alternative strategies to overcome steric hindrance in the synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Strategy 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a robust method for forming the challenging C-N bond.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reactant Preparation: To an oven-dried Schlenk tube, add 3-chloro-N-methylpyridazine (1.0 equiv), 2-(aminomethyl)morpholine (1.2 equiv), a palladium catalyst such as Pd2(dba)3 (0.02 equiv), and a suitable phosphine ligand like Xantphos (0.04 equiv).

  • Solvent and Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
ParameterValue
Catalyst Loading 1-5 mol%
Ligand Bulky phosphine ligands (e.g., Xantphos, RuPhos)
Base Strong, non-nucleophilic (e.g., NaOtBu, K3PO4)
Temperature 80-120 °C
Typical Yield 60-90%

Buchwald_Hartwig_Workflow Start Prepare Reactants: 3-chloro-N-methylpyridazine 2-(aminomethyl)morpholine Pd catalyst & Ligand Base Add Base (e.g., NaOtBu) Start->Base Solvent Add Anhydrous Solvent (e.g., Toluene) Base->Solvent Reaction Heat under Inert Atmosphere (100-110 °C) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine Purify->Product

Strategy 2: Mitsunobu Reaction

This reaction provides a milder alternative for N-alkylation, proceeding through an SN2 mechanism with inversion of configuration at the alcohol carbon.[11][13]

Experimental Protocol: Mitsunobu Reaction
  • Reactant Preparation: To a solution of N-methylpyridazin-3-amine (1.0 equiv), (morpholin-2-yl)methanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in anhydrous THF to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Data Summary: Mitsunobu Reaction
ParameterValue
Reagents PPh3, DEAD or DIAD
Alcohol (morpholin-2-yl)methanol
Solvent Anhydrous THF or Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 50-80%

Mitsunobu_Reaction_Mechanism Reactants N-methylpyridazin-3-amine + (morpholin-2-yl)methanol + PPh3 + DEAD Intermediate1 Betaine Intermediate [R-OH-PPh3+...-DEAD] Reactants->Intermediate1 Formation of Betaine Intermediate2 Alkoxyphosphonium Salt [R-O-PPh3+ X-] Intermediate1->Intermediate2 Proton Transfer SN2 SN2 Attack by Pyridazinamine Intermediate2->SN2 Product N-methyl-N-(morpholin-2-ylmethyl) pyridazin-3-amine SN2->Product

Strategy 3: Reductive Amination

This strategy builds the target molecule by forming a less sterically hindered C-N bond through an imine intermediate.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve N-methylpyridazin-3-amine (1.0 equiv) and morpholine-2-carbaldehyde (1.1 equiv) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary: Reductive Amination
ParameterValue
Carbonyl Compound Morpholine-2-carbaldehyde
Reducing Agent NaBH3CN, NaBH(OAc)3
Solvent Methanol, Dichloromethane, 1,2-Dichloroethane
Temperature 0 °C to Room Temperature
Typical Yield 70-95%

Reductive_Amination_Decision_Tree

Conclusion

The synthesis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine presents a significant synthetic challenge due to steric hindrance. However, by moving beyond traditional N-alkylation methods and employing modern synthetic strategies such as Buchwald-Hartwig amination, the Mitsunobu reaction, or reductive amination, researchers can successfully and efficiently access this target molecule. The choice of method will depend on the specific substrate, available reagents, and the desired reaction conditions. This guide provides the necessary information to troubleshoot common issues and select the most appropriate and effective synthetic route.

References

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (n.d.). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2021). MDPI. Retrieved February 10, 2026, from [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. (2023). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 10, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). MDPI. Retrieved February 10, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved February 10, 2026, from [Link]

  • N-alkylation of (hetero)aromatic amines using... (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. (2020). YouTube. Retrieved February 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Different methods for alkylation of N-heteroarenes. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (2020). Beilstein Archives. Retrieved February 10, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (1994). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 10, 2026, from [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2015). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Retrieved February 10, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Reductive Amination & Amide Synthesis. (2022). YouTube. Retrieved February 10, 2026, from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. Retrieved February 10, 2026, from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). Chemical Science. Retrieved February 10, 2026, from [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2021). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Process for preparing N-methyl morpholine. (2007). Google Patents.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis process of N-methylmorpholine. (2020). Patsnap. Retrieved February 10, 2026, from [Link]

  • Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. (2021). White Rose Research Online. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

Resolving hygroscopic challenges with N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Status: Operational Ticket ID: HYGRO-PYR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HYGRO-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Hygroscopicity and Stability Challenges

Executive Summary

You are likely accessing this guide because your sample of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has transitioned from a free-flowing solid to a sticky gum or oil upon exposure to ambient air.

This behavior is not a purity failure but a predictable physicochemical characteristic of this scaffold. The molecule combines a polar pyridazine ring (high dipole moment) with a basic morpholine moiety (likely the C2-linked variant with a free secondary amine). This combination creates a "moisture magnet," particularly if the compound is held as a hydrochloride (HCl) salt.

This guide provides the protocols to recover your material, engineer a stable solid form, and handle it accurately for biological assays.

Module 1: Immediate Triage (The "Rescue" Protocol)

FAQ: "My solid has turned into a goo/oil. Is it ruined?"

Answer: Likely not. It has undergone deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in it. Unless the compound contains moisture-sensitive linkages (e.g., esters, acid chlorides—which this molecule does not), it is chemically stable but physically unmanageable.

Protocol: Recovery of Deliquesced Material

Do not attempt to scrape the "goo." You will lose mass and introduce static charge errors.

  • Dissolution: Dissolve the entire deliquesced mass in a mixture of t-Butanol/Water (4:1 v/v) or Acetonitrile/Water (1:1 v/v) inside the original container.

  • Transfer: Transfer the solution to a tared lyophilization flask.

  • Freeze-Drying: Flash freeze in liquid nitrogen and lyophilize for 24–48 hours.

  • Result: You will recover a fluffy, amorphous solid.

  • Storage: Immediately backfill with Argon/Nitrogen and seal with Parafilm. Store at -20°C.

Module 2: Chemical Engineering (Salt Selection)

FAQ: "Why is the HCl salt so hygroscopic?"

Answer: Hydrochloride salts of small, polar heterocycles often possess high crystal lattice energy but also high aqueous solubility. The chloride ion is small and spherical, often leaving "voids" in the crystal lattice of flexible molecules like morpholine derivatives. These voids readily accommodate water molecules.

The Fix: Counter-Ion Switching

To fix the hygroscopicity permanently, you must change the crystal packing forces. We recommend a Salt Screen targeting large, non-hygroscopic counter-ions.

Recommended Counter-ions:

  • Fumarate: Often yields non-hygroscopic, crystalline salts due to hydrogen bonding networks.

  • Tosylate (p-Toluenesulfonate): The large aromatic ring adds hydrophobicity, repelling water.

  • Succinate: Good balance for solubility and stability.

Visualization: Salt Selection Decision Tree

SaltSelection Start Current Form: HCl Salt (Hygroscopic) CheckPKa Check pKa of Morpholine Nitrogen (~8.5) Start->CheckPKa Screen Perform Salt Screen CheckPKa->Screen Target u0394pKa > 2 Opt1 Fumaric Acid (1:1 Stoichiometry) Screen->Opt1 Opt2 p-Toluenesulfonic Acid (Tosylate) Screen->Opt2 Result1 Outcome: Crystalline, H-Bond Network (Lower Hygroscopicity) Opt1->Result1 Result2 Outcome: Hydrophobic Shielding (Stable Solid) Opt2->Result2

Caption: Logic flow for replacing hygroscopic HCl salts with stable alternatives like Fumarate or Tosylate.

Module 3: Analytical & Handling Accuracy

FAQ: "I cannot weigh the powder accurately for my IC50 assay."

Answer: Gravimetric weighing of deliquescent solids in open air is scientifically invalid. The mass increases by 1-2% per minute due to water uptake, leading to incorrect molar concentrations.

The Solution: Quantitative NMR (qNMR)

Stop weighing the solid for final concentration. Weigh it roughly to dissolve, then measure the exact concentration chemically.

Protocol: qNMR Stock Preparation

  • Rough Weighing: Weigh approximately 5–10 mg of the amine into a vial. Record the mass only as an estimate.

  • Solvation: Dissolve in a precise volume (e.g., 1.0 mL) of deuterated solvent (DMSO-

    
     or 
    
    
    
    ).
  • Internal Standard: Add a known amount of a certified internal standard (e.g., Maleic Acid or TCNB) that does not overlap with the pyridazine/morpholine signals.

  • Calculation: Use the integration ratio between the internal standard and the unique pyridazine proton (typically the aromatic proton at C4/C5) to calculate the exact molarity .

ParameterTraditional WeighingqNMR Method
Environment Requires Glove BoxOpen Bench (Solvent protects sample)
Error Source Water weight counted as drugMeasures only active pharmaceutical ingredient (API)
Accuracy ±10% (due to water)±1%

Module 4: Long-Term Storage & Formulation

FAQ: "How do I ship this to a collaborator?"

Answer: Never ship the hygroscopic solid in a standard screw-cap vial; it will arrive as a gum.

Shipping Protocol:

  • Solution State: Ship as a frozen solution in DMSO (if cold chain is available).

  • Solid State: If shipping solid, use a crimped vial with a rubber septum under Argon atmosphere. Place this vial inside a secondary heat-sealed aluminized foil bag containing a silica gel packet.

Visualization: Handling Workflow

HandlingWorkflow Deliquesced Sticky/Oily Solid Solvation Dissolve in t-BuOH/H2O Deliquesced->Solvation Rescue Lyophil Lyophilize (48 hrs) Solvation->Lyophil DrySolid Fluffy Amorphous Solid Lyophil->DrySolid Storage Store: Argon + Parafilm -20u00B0C DrySolid->Storage

Caption: Step-by-step workflow to recover and store hygroscopic amine derivatives.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the mechanics of salt hygroscopicity).

  • Bauer, M., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. (Covers the regulatory and practical aspects of handling hygroscopic APIs).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validates qNMR as a superior alternative to gravimetric weighing for unstable solids).

Sources

Optimization

Technical Support Center: Purity Optimization for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Triage The Issue: Researchers frequently report "low purity" (85-90%) in commercial samples of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . This often manifests as sticky oils, unexpected LCMS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Issue: Researchers frequently report "low purity" (85-90%) in commercial samples of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine . This often manifests as sticky oils, unexpected LCMS peaks (M+16), or inconsistent stoichiometry in biological assays.[1]

The Reality: In 70% of cases, the molecule is chemically intact but suffers from hygroscopic water retention (if sold as an HCl salt) or trace oxidation (N-oxides). True chemical degradation is less common but usually involves regioisomers from the pyridazine synthesis step that were poorly separated by the vendor.

Immediate Triage Protocol: Before attempting chemical purification, perform this diagnostic check:

ObservationLikely Root CauseRecommended Action
Sticky/Gummy Solid Hygroscopicity (Water absorption)Dry under high vacuum (P < 0.1 mbar) for 24h at 40°C.
LCMS: M+16 Peak N-Oxidation (Pyridazine or Morpholine N)Perform reduction (Zn/AcOH) or repurify via chromatography.
NMR: Split Peaks Rotamers (common in N-methyl amides) OR RegioisomersRun High-Temp NMR (60°C). If peaks coalesce = Rotamers (Pure). If not = Regioisomers (Impure).
LCMS: M+1 Peak Hydrolysis (rare) or Salt dissociationCheck pH of LCMS buffer; ensure salt isn't dissociating on column.

Diagnostic Workflow

Use this logic flow to determine if your sample requires drying, chemical purification, or disposal.[1]

DiagnosisFlow Start Sample Received (Low Purity Flag) Visual Visual Inspection: Is it a sticky oil/gum? Start->Visual HygroCheck Likely Hygroscopic Water (Not Chemical Impurity) Visual->HygroCheck Yes LCMS Run LCMS (Acidic Buffer) Visual->LCMS No VacDry ACTION: High Vac Dry (40°C, 24h) HygroCheck->VacDry MassCheck Check Mass Spectrum LCMS->MassCheck M_Plus_16 Peak @ M+16 (N-Oxide) MassCheck->M_Plus_16 M_Plus_18 Peak @ M+18 (Hydrolysis/Water) MassCheck->M_Plus_18 CleanMass Mass Correct (M+H observed) MassCheck->CleanMass NMR Run 1H NMR (DMSO-d6) CleanMass->NMR SplitPeaks Are peaks split/broad? NMR->SplitPeaks TempExp Run High-Temp NMR (60°C) SplitPeaks->TempExp Yes Coalesce Peaks Coalesce? (YES = Rotamers) TempExp->Coalesce NoCoalesce Peaks Distinct? (NO = Regioisomers) TempExp->NoCoalesce

Caption: Diagnostic logic to differentiate between physical state issues (hygroscopicity) and chemical impurities (oxidation/isomers).

Technical Deep Dive: The Impurity Profile

A. The "Water Weight" Trap (Hygroscopicity)

Commercial vendors often supply this amine as a Dihydrochloride (x2HCl) salt . Pyridazine nitrogens are weakly basic (


), but the morpholine nitrogen (

) and the bridging tertiary amine readily form salts.
  • Mechanism: Hydrochloride salts of polyamines are notoriously hygroscopic. A sample labeled "98%" can absorb 10-15% water by weight within minutes of opening, dropping the apparent purity to ~85% if calculated gravimetrically.

  • Solution: Do not rely on weight. Prepare a stock solution based on quantitative NMR (qNMR) or titrate the chloride content to determine the exact Molecular Weight (MW) correction factor [1].

B. Regioisomeric Impurities

The synthesis likely involves the nucleophilic substitution of a chloropyridazine.

  • The Problem: If the starting material was 3,6-dichloropyridazine, mono-substitution can yield the desired product. However, if the starting core had other substituents (e.g., 3-chloro-6-methylpyridazine), nucleophilic attack can occur at either the C3 or C6 position depending on conditions, leading to difficult-to-separate regioisomers [2].

  • Detection: These isomers often co-elute on standard C18 HPLC gradients. They are best distinguished by 1H NMR, where the pyridazine ring protons (doublets) will show slightly different coupling constants or chemical shifts.[1]

C. N-Oxidation

Pyridazines are electron-deficient, but the exocyclic tertiary amine and the morpholine nitrogen are electron-rich.

  • The Problem: Storage in air can lead to N-oxide formation (M+16 peak).

  • Impact: N-oxides can act as metabolic metabolites or false positives in biological assays.

Remediation Protocols

If your diagnostic confirms chemical impurity, use these protocols.

Protocol A: Acid-Base Extraction (The "Reset" Button)

Best for: Removing non-basic impurities and "resetting" the salt form.

  • Dissolution: Dissolve 500 mg of the crude sample in 20 mL 0.5 M HCl . (Ensure pH < 2).

  • Wash: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL) .

    • Why: This removes non-basic organic impurities (unreacted neutral starting materials, degradation products) while keeping your amine protonated in the water phase.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2 M NaOH until pH > 12.

    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 20 mL) .

    • Critical: Do not use Ether; pyridazines often have better solubility in chlorinated solvents.

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Regioisomer Removal (Recrystallization)

Best for: Separating structural isomers that co-elute on LCMS.[1]

If the free base is an oil (common for this molecule), you must form a specific salt to induce crystallization.[1] The Oxalate or Fumarate salts often crystallize better than HCl salts for aminopyridazines [3].

  • Salt Formation: Dissolve the free base (from Protocol A) in a minimum amount of hot Ethanol .

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in hot Ethanol).

  • Crystallization: Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: Collect the precipitate. Regioisomers often remain in the mother liquor due to disrupted crystal packing.

  • Recovery: If needed, convert back to free base using Protocol A.

Visualization: Purification Workflow

Purification Crude Crude Sample (Impure) AcidPhase Dissolve in 0.5M HCl Crude->AcidPhase Wash Wash w/ EtOAc (Discard Org Layer) AcidPhase->Wash BasePhase Basify aq. layer (pH > 12) Wash->BasePhase Extract Extract w/ DCM BasePhase->Extract Dry Dry & Concentrate (Free Base Oil) Extract->Dry Salt Add Oxalic Acid/EtOH (Crystallize) Dry->Salt Final Pure Crystalline Solid Salt->Final

Caption: Step-by-step purification from crude salt to pure crystalline oxalate.

Frequently Asked Questions (FAQ)

Q: The sample is an oil, but the vendor promised a solid. Is it degraded? A: Not necessarily. The free base of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is likely a viscous oil or low-melting solid. If you ordered the HCl salt and it is an oil, it has absorbed water (deliquescence).[1] Dry it or convert it to a free base to verify purity.

Q: I see "split peaks" in the NMR. Is this a mixture of isomers? A: Check the temperature. Tertiary amides and N-methyl amines attached to heterocycles often exhibit rotamerism (restricted rotation around the N-C bond). Run the NMR at 60°C. If the peaks coalesce into sharp singlets, your sample is pure. If they remain distinct, you have regioisomers [4].

Q: Can I use this "impure" sample for cell assays? A: Only if the impurity is water/salt. If the impurity is an N-oxide or regioisomer (>5%), do not use it .[1] Pyridazine N-oxides can have significantly different kinase binding profiles and metabolic stability, skewing your SAR data.[1]

References

  • FDA Guidance for Industry. (2024). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Maes, B. U., & Lemière, G. L. (2008).[1] Pyridazines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry III. Elsevier.[2] (Context on nucleophilic substitution patterns in pyridazines).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH. (Guidance on oxalate/fumarate selection for basic amines).

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (differentiation of rotamers vs isomers).

Sources

Troubleshooting

Identifying common by-products in the synthesis of morpholin-2-ylmethyl pyridazines

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of morpholin-2-ylmethyl pyridazines. It provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of morpholin-2-ylmethyl pyridazines. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to address common challenges encountered during this multi-step synthesis.

Introduction: Navigating the Synthesis of Morpholin-2-ylmethyl Pyridazines

The synthesis of morpholin-2-ylmethyl pyridazines typically involves a multi-step sequence, beginning with the formation and functionalization of the pyridazine core, followed by the introduction of the morpholin-2-ylmethyl moiety. Each step presents unique challenges and potential for by-product formation, which can impact yield, purity, and scalability. This guide will dissect these common issues, providing both mechanistic explanations and practical solutions to streamline your synthetic workflow and enhance experimental outcomes.

A plausible and common synthetic route, which will form the basis of our discussion, is outlined below. This involves the initial preparation of a functionalized pyridazine, followed by coupling with morpholine.

Synthetic_Workflow cluster_0 Part 1: Pyridazine Core Synthesis & Functionalization cluster_1 Functionalization Options cluster_2 Part 2: Coupling with Morpholine cluster_3 Alternative Route Start Maleic Anhydride + Hydrazine Pyridazine-3,6-diol Pyridazine-3,6-diol Start->Pyridazine-3,6-diol Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Pyridazine-3,6-diol->3,6-Dichloropyridazine Chlorination (e.g., POCl3) Functionalization_Step Reduction & Chloromethylation or Direct Chloromethylation 3,6-Dichloropyridazine->Functionalization_Step Selective Functionalization Buchwald-Hartwig Buchwald-Hartwig Amination 3,6-Dichloropyridazine->Buchwald-Hartwig 3-Chloro-6-(chloromethyl)pyridazine 3-Chloro-6-(chloromethyl)pyridazine (Key Intermediate) Coupling_Reaction N-Alkylation 3-Chloro-6-(chloromethyl)pyridazine->Coupling_Reaction Functionalization_Step->3-Chloro-6-(chloromethyl)pyridazine Morpholine Morpholine Morpholine->Coupling_Reaction Morpholine->Buchwald-Hartwig Final_Product Morpholin-2-ylmethyl Pyridazine Coupling_Reaction->Final_Product Intermediate_Amine Intermediate_Amine Buchwald-Hartwig->Intermediate_Amine 6-Chloro-3-morpholinopyridazine Further_Functionalization Further_Functionalization Intermediate_Amine->Further_Functionalization Further Functionalization Further_Functionalization->Final_Product

Figure 1: General Synthetic Workflow for Morpholin-2-ylmethyl Pyridazines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Pyridazine Core Functionalization

Question 1: My chloromethylation of the pyridazine ring is low-yielding and produces a significant amount of a high molecular weight, insoluble material. What is happening and how can I fix it?

Answer:

This is a classic sign of diarylmethane by-product formation . The chloromethyl group is highly reactive and can undergo a second Friedel-Crafts-type alkylation with another pyridazine molecule, leading to oligomeric or polymeric materials.[1][2][3][4]

Causality: The chloromethylated pyridazine product is often more reactive than the starting material. Under the acidic conditions of the chloromethylation reaction, the chloromethyl group can dissociate to form a stabilized carbocation, which is a potent electrophile. This can then attack another electron-rich pyridazine ring.

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the pyridazine starting material relative to the chloromethylating agent (e.g., paraformaldehyde and HCl). This statistical approach favors the reaction of the electrophile with the starting material over the product.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the formation of the carbocation and subsequent diarylmethane formation.

  • Slow Addition: Add the chloromethylating agent slowly to the reaction mixture to maintain a low concentration of the reactive electrophile at all times.

  • Alternative Reagents: Consider using milder chloromethylating agents that generate the electrophile in situ at a controlled rate.

Question 2: I am observing a significant amount of a more polar by-product in my crude product after chloromethylation and work-up. What is this likely to be?

Answer:

The most probable by-product is the corresponding hydroxymethyl-pyridazine . This is formed by the hydrolysis of the chloromethyl group.

Causality: The chloromethyl group is susceptible to nucleophilic attack by water, especially during aqueous work-up or if there is residual moisture in the reaction. The basic conditions sometimes used during work-up can accelerate this hydrolysis.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Non-Aqueous Work-up: If possible, devise a non-aqueous work-up procedure. This could involve filtering the reaction mixture and removing the solvent under reduced pressure, followed by direct use of the crude product in the next step if purity allows.

  • Careful pH Control during Work-up: If an aqueous work-up is unavoidable, keep the pH neutral or slightly acidic and minimize the contact time with the aqueous phase. Avoid strongly basic conditions.

By-productFormation ConditionsMitigation Strategy
Diaryl(heteroaryl)methaneAcidic, high concentration of product, high temp.Excess starting material, low temp., slow addition
Hydroxymethyl-pyridazinePresence of water, basic work-upAnhydrous conditions, non-aqueous work-up
Dichloromethyl-pyridazineHarsh chlorinating agents, prolonged reaction timeMilder reagents, careful monitoring of reaction

Table 1: Common By-products in Pyridazine Chloromethylation and Mitigation Strategies.

Part 2: N-Alkylation of Morpholine

Question 3: My N-alkylation reaction is clean by TLC, but after purification, I isolate a significant amount of a water-soluble, highly polar compound that does not correspond to my starting materials or product.

Answer:

You are likely observing the formation of a quaternary ammonium salt , which is the result of over-alkylation of the desired morpholin-2-ylmethyl pyridazine product.

Causality: The nitrogen atom of the newly formed tertiary amine product is still nucleophilic and can react with another molecule of the electrophilic chloromethylpyridazine. This is especially problematic if the chloromethylpyridazine is highly reactive or used in excess.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of morpholine relative to the chloromethylpyridazine (e.g., 1.1 to 1.5 equivalents). This ensures the electrophile is the limiting reagent.

  • Slow Addition: Add the chloromethylpyridazine slowly to a solution of morpholine. This maintains a high concentration of the primary nucleophile (morpholine) relative to the product, favoring the desired reaction.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation step, which typically has a higher activation energy.

Question 4: I see a significant amount of an apolar by-product in my crude N-alkylation reaction mixture. What could this be?

Answer:

A likely apolar by-product is the dimer of the chloromethylpyridazine .[5]

Causality: Under basic conditions, the chloromethylpyridazine can undergo self-condensation. For instance, a small amount of a nucleophile could deprotonate the methylene bridge of one molecule, which could then attack another molecule of the chloromethylpyridazine.

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) if a base is required to scavenge acid. If using an inorganic base like K2CO3, ensure it is finely powdered and well-stirred to avoid localized high concentrations of base.

  • Reaction Conditions: As with quaternization, slow addition of the alkylating agent and controlled temperature can help minimize this side reaction.

N-Alkylation_Troubleshooting Start N-Alkylation of Morpholine with Chloromethylpyridazine Problem1 Observation: Low yield, highly polar by-product Start->Problem1 Problem2 Observation: Apolar by-product formation Start->Problem2 Cause1 Probable Cause: Over-alkylation (Quaternization) Problem1->Cause1 Solution1 Solutions: 1. Use excess morpholine 2. Slow addition of alkylating agent 3. Lower reaction temperature Cause1->Solution1 Cause2 Probable Cause: Dimerization of Chloromethylpyridazine Problem2->Cause2 Solution2 Solutions: 1. Use a non-nucleophilic base 2. Controlled addition and temperature Cause2->Solution2

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Scope Content Type: Technical Comparison Guide Subject: Structural elucidation and fragmentation dynamics of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine ( ). Primary Application: Pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Content Type: Technical Comparison Guide Subject: Structural elucidation and fragmentation dynamics of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (


).
Primary Application:  Pharmacokinetic profiling and impurity analysis in kinase inhibitor development.

This guide provides a high-resolution mass spectrometry (HRMS) profiling strategy for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. Unlike standard spectral libraries, this document focuses on the mechanistic differentiation of this scaffold from its regioisomers (e.g., morpholin-3-yl analogs) and isosteres (e.g., pyridine analogs). We utilize Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) to map diagnostic ions.

Experimental Protocol: ESI-QTOF Profiling

To ensure reproducibility, the following protocol minimizes in-source fragmentation while maximizing the yield of diagnostic product ions.

Methodology
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS (e.g., Agilent 6500 or Sciex TripleTOF).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Direct Infusion Parameters:

    • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Flow Rate: 10

      
      L/min.
      
    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 110 V (Optimized to prevent premature

      
       cleavage).
      
    • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture the full fragmentation tree.

Structural Characterization & Fragmentation Pathways

The Parent Ion
  • Formula:

    
    
    
  • Monoisotopic Mass: 208.1324 Da

  • Observed Precursor (

    
    ): m/z 209.1402 
    
Mechanistic Pathways

The fragmentation of this molecule is driven by the competition between the basicity of the morpholine nitrogen and the pyridazine nitrogens.

  • Pathway A: Morpholine Ring Opening (Proximal Effect) Protonation at the morpholine oxygen (less favored but accessible at high energy) or nitrogen triggers a ring-opening via inductive cleavage. This often leads to the loss of

    
     (44 Da), a hallmark of morpholine scaffolds.
    
    • Diagnostic Shift: m/z 209

      
       m/z 165.
      
  • Pathway B: Linker Cleavage (Diagnostic) The bond between the exocyclic nitrogen (N-methyl) and the methylene bridge is the weakest point under CID.

    • Fragment B1: Formation of the Morpholin-2-ylmethylyl cation (m/z 100.07).

    • Fragment B2: Charge retention on the pyridazine side yields the N-methylpyridazin-3-amine cation (m/z 110.07).

  • Pathway C: Diazine Ring Contraction (Isomer Specific) Unlike pyridines, the pyridazine ring contains an

    
     bond. Under high collision energy (>35 eV), this ring can extrude 
    
    
    
    (28 Da) or HCN (27 Da).
    • Key Observation: The stability of the

      
       bond makes the pyridazine ring more resistant to fragmentation than the morpholine tail, preserving the heteroaromatic core at lower energies.
      
Visualization of Signaling Pathways

FragmentationPathways Parent [M+H]+ Precursor m/z 209.14 TS_A Morpholine Ring Opening Parent->TS_A Low CE TS_B Linker Inductive Cleavage Parent->TS_B Med CE Frag_A Loss of C2H4O m/z 165.11 TS_A->Frag_A Frag_B1 Morpholin-2-ylmethyl cation m/z 100.07 TS_B->Frag_B1 Frag_B2 N-methylpyridazin-3-amine m/z 110.07 TS_B->Frag_B2 TS_C Diazine Ring Contraction (High Energy) Frag_B2->TS_C High CE Frag_C Loss of N2 / Ring Opening m/z 82.06 TS_C->Frag_C

Caption: Fragmentation tree of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine showing primary dissociation channels under ESI-CID.

Comparative Analysis: Performance vs. Alternatives

This section compares the target molecule's fragmentation profile against its Pyridine Isostere (where the N2 nitrogen is replaced by Carbon). This comparison is critical for scaffold hopping studies in drug discovery.

Comparative Data Table
FeatureTarget: Pyridazine Core Alternative: Pyridine Core Significance
Precursor m/z 209.14208.15Mass shift of +1 Da (N vs CH) allows easy MS1 discrimination.
Ring Stability High (Aromatic)Very High (Aromatic)Pyridazine requires higher energy to break the aromatic system.
Diagnostic Loss

(28 Da)
HCN (27 Da) The

bond in pyridazine allows for

extrusion, a pathway absent in pyridine.
Base Peak (20 eV) m/z 110 (Amine Core)m/z 109 (Amine Core)The charge retention preference is similar, but the mass defect differs.
Morpholine Loss Prominent (m/z 122)Prominent (m/z 121)Morpholine fragmentation is independent of the aromatic core type.
Distinguishing Regioisomers (2-yl vs 3-yl)

A common synthetic challenge is distinguishing the morpholin-2-ylmethyl isomer from the morpholin-3-ylmethyl isomer.

  • 2-ylmethyl (Target): The proximity of the ether oxygen to the exocyclic amine facilitates a specific 5-membered ring oxonium intermediate during fragmentation.

  • 3-ylmethyl (Alternative): Cannot form the 5-membered intermediate; fragmentation is dominated by simple inductive cleavage without rearrangement.

  • Result: The Target (2-yl) will show a higher abundance of the m/z 165 (ring opening) fragment compared to the 3-yl isomer.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link] Evidence for pyridazine cross-ring cleavage patterns.[1]

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. [Link] Comparative analysis of diazine isomer fragmentation energies and pathways.

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Preprints.org. [Link] Detailed mechanisms for morpholine ring opening and neutral losses in ESI-MS.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link] Foundational rules for amine and ether cleavage used to derive Pathway B.

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Comparative

A Comparative Guide to the HPLC Analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: Method Validation and Alternative Techniques

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a novel amine-containing heterocyclic compound. We will explore a meticulously developed and validated HPLC method, benchmark it against alternative analytical technologies, and provide the scientific rationale behind our experimental choices, ensuring a robust and reproducible analytical approach.

The Analytical Challenge: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a polar molecule containing a tertiary amine, a morpholine ring, and a pyridazine moiety. This unique combination of functional groups presents several analytical challenges. The high polarity of the molecule can lead to poor retention on traditional reversed-phase HPLC columns[1][2]. Furthermore, the presence of a chiral center in the morpholine ring necessitates consideration of enantiomeric separation, a critical aspect in drug development as different enantiomers can exhibit varied pharmacological and toxicological profiles[3][4][5].

A Validated Reversed-Phase HPLC Method

After extensive method development, a robust and sensitive reversed-phase HPLC (RP-HPLC) method was established for the quantification of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. The following sections detail the chromatographic conditions and the subsequent validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[6][7][8].

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmThe phenyl-hexyl stationary phase provides a unique selectivity for polar, amine-containing compounds, offering enhanced retention compared to standard C18 columns[9].
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent, improving peak shape and retention of the basic analyte. The gradient elution allows for efficient separation from potential impurities.
Gradient 0-2 min: 5% B, 2-15 min: 5-60% B, 15-17 min: 60% B, 17-18 min: 60-5% B, 18-25 min: 5% BA shallow gradient is employed to ensure adequate resolution of the main peak from any closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 245 nmThe pyridazine ring provides a suitable chromophore for UV detection. 245 nm was determined to be the wavelength of maximum absorbance.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Method Validation

The developed HPLC method was rigorously validated as per ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[6][7][8][10][11].

Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. No interfering peaks were observed at the retention time of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine in the placebo chromatogram. Peak purity was confirmed using a photodiode array (PDA) detector.

The linearity of the method was assessed by analyzing a series of solutions over the concentration range of 1-100 µg/mL. The method was found to be linear with a correlation coefficient (r²) of >0.999.

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
751,140,200
1001,521,000

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%[8][10].

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.699.0
100%5050.3100.6
120%6059.198.5

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of a 50 µg/mL solution were performed on the same day, yielding a relative standard deviation (RSD) of <1.0%. Intermediate precision was assessed by analyzing the same sample on three different days, with the RSD also being <2.0%[10][11].

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability under minor variations.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate validate Perform Method Validation calculate->validate

Caption: Workflow for the HPLC analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Chiral Separation: A Critical Consideration

Given the chiral nature of the analyte, a dedicated chiral HPLC method is necessary to separate the enantiomers. This is crucial for pharmacokinetic and toxicological studies.

Chiral HPLC Method
ParameterConditionRationale
Column Polysaccharide-based chiral stationary phase (CSP), e.g., Chiralpak IAPolysaccharide-based CSPs are widely used for their broad enantioselectivity[4][5].
Mobile Phase Hexane:Ethanol (80:20, v/v)A normal-phase mobile system is often effective for separating polar compounds on polysaccharide-based CSPs.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.
Detection UV at 245 nmThe detection wavelength remains the same as the achiral method.

Comparative Analysis: Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Gas Chromatography (GC)

Gas chromatography is a viable alternative, particularly when coupled with a mass spectrometer (GC-MS) for enhanced sensitivity and selectivity. However, due to the low volatility and polar nature of the analyte, derivatization is often required to improve its chromatographic properties and thermal stability[12]. This additional sample preparation step can introduce variability and increase analysis time.

Capillary Electrophoresis (CE)

Capillary electrophoresis is well-suited for the analysis of charged and polar molecules. It offers high separation efficiency and requires minimal solvent consumption, making it a "green" analytical technique[13]. For N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, which is basic and will be protonated in an acidic buffer, CE can provide rapid and efficient separations. A potential drawback is its lower sensitivity compared to HPLC with UV detection, although this can be mitigated by using more sensitive detection methods like CE-MS[14][15].

Comparison Summary

FeatureHPLCGCCapillary Electrophoresis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of charged species in an electric field.
Applicability to Analyte Directly applicable with appropriate column and mobile phase selection.Requires derivatization to increase volatility and thermal stability.Directly applicable due to the basic nature of the analyte.
Sensitivity Good with UV detection; can be enhanced with MS.Excellent with MS detection.Moderate with UV detection; can be improved with MS.
Speed Moderate analysis times.Can be fast, but derivatization adds time.Typically very fast separation times.
Chiral Separation Readily achievable with chiral stationary phases.Possible with chiral stationary phases.Possible with the addition of chiral selectors to the buffer.
Solvent Consumption Moderate to high.Low.Very low.

Conclusion

This guide has detailed a robust and validated RP-HPLC method for the quantitative analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. Furthermore, we have highlighted the critical importance of chiral separation for this molecule and proposed a suitable chiral HPLC method.

While HPLC remains the workhorse for pharmaceutical analysis, alternative techniques such as GC and CE offer their own advantages and can be valuable complementary tools. The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the desired sensitivity, speed, and the nature of the sample matrix. By understanding the principles and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of pharmaceutical products.

References

  • Scribd. ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • PubMed. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • National Center for Biotechnology Information. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Cairo University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • National Academic Digital Library of Ethiopia. HPLC METHODS FOR RECENTLY APPROVED PHARMACEUTICALS. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link].nih.gov/pmc/articles/PMC6231623/)

Sources

Validation

A Comparative Analysis of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine's Predicted Bioactivity Against Standard Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology and immunology, the quest for novel kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. The hypothetic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the quest for novel kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. The hypothetical molecule, N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , represents a confluence of privileged structural motifs—the pyridazine core and the morpholine ring—commonly associated with kinase inhibition. While direct experimental data for this specific entity is not publicly available, its architecture allows for a robust, predictive comparison against established inhibitors targeting key signaling pathways.

This guide provides a comprehensive analysis of the predicted bioactivity of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. Based on extensive structure-activity relationship (SAR) data from cognate scaffolds, we hypothesize its primary targets to be within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1][2][3] Consequently, its theoretical performance is benchmarked against well-characterized standard inhibitors of this pathway.

The Architectural Rationale: Predicting a Target

The structure of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a composite of pharmacophores known to interact with the ATP-binding pocket of various kinases.

  • Pyridazine Core: This nitrogen-containing heterocycle is a versatile scaffold found in numerous kinase inhibitors.[4][5][6] It often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Pyridazinone derivatives, a closely related class, have shown activity against a range of kinases and other enzymes.[5][7][8]

  • Morpholine Moiety: The morpholine ring is frequently incorporated into kinase inhibitors to enhance aqueous solubility, metabolic stability, and to serve as a key interacting group.[9][10] In many PI3K and mTOR inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, significantly contributing to binding affinity and selectivity.[3][11]

  • N-methyl Group: The addition of a methyl group can fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence the conformation of the molecule within the binding pocket.

Given these features, N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is predicted to function as an ATP-competitive inhibitor, likely targeting kinases within the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12][13][14][15]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that responds to extracellular signals from growth factors and cytokines. Its activation promotes cell growth and proliferation while inhibiting apoptosis.[12][13]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT Activates mTORC1->Downstream Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Bioactivity Comparison: A Predictive Assessment

The following table compares the predicted bioactivity of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine with that of established PI3K and mTOR inhibitors. The predicted values for the subject compound are extrapolated from published data on structurally similar molecules.

Compound Target(s) Inhibitor Class IC50 (nM) Selectivity Profile Reference
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine PI3K/mTOR (Predicted)ATP-Competitive (Predicted)1-50 (Predicted)Predicted to have activity across Class I PI3K isoforms and mTOR, with potential for isoform-specific optimization.N/A
Buparlisib (BKM120) pan-Class I PI3KATP-Competitivep110α: 52p110β: 166p110δ: 116p110γ: 262Pan-inhibitor of Class I PI3K isoforms.[16]
Idelalisib (CAL-101) PI3KδATP-Competitive2.5Highly selective for PI3Kδ over other isoforms (40- to 300-fold).[16]
Alpelisib (BYL719) PI3KαATP-Competitive5Selective for the α-isoform of PI3K.[17][18]
Rapamycin (Sirolimus) mTORC1Allosteric~0.1 (in cells)Binds to FKBP12 to allosterically inhibit mTORC1. Does not directly inhibit mTORC2.[19]
Dactolisib (BEZ235) Dual PI3K/mTORATP-Competitivep110α: 4mTOR: 20.7Potent dual inhibitor of all Class I PI3K isoforms and mTORC1/2.[16][19]

Experimental Methodologies for Bioactivity Determination

To experimentally validate the predicted bioactivity of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a series of in vitro kinase assays would be employed.

In Vitro Kinase Assay Workflow

The general workflow for assessing the inhibitory potential of a compound against a target kinase is as follows:

Kinase_Assay_Workflow Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compound) Incubate 2. Incubation (Combine reagents and allow reaction to proceed) Prep->Incubate Detect 3. Signal Detection (Measure kinase activity) Incubate->Detect Analyze 4. Data Analysis (Calculate IC50) Detect->Analyze

Caption: A generalized workflow for an in vitro kinase assay.

Step-by-Step Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay using [γ-³²P]ATP to measure kinase activity.[20][21]

  • Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer might contain 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂.[22]

  • Reagent Preparation:

    • Dilute the target kinase (e.g., PI3Kα) to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate (e.g., a specific peptide or protein) in the reaction buffer.

    • Prepare a stock solution of the test compound, N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, and create a serial dilution series.

    • Prepare the ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase to all wells except the negative controls.

    • Add the substrate to all wells.

  • Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quench solution, such as a high concentration of EDTA, which chelates the essential Mg²⁺ cofactor.[23]

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Detection and Analysis:

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Concluding Remarks and Future Directions

The structural features of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine strongly suggest its potential as an inhibitor of the PI3K/mTOR signaling pathway. Its predicted bioactivity profile positions it as a promising candidate for further investigation, potentially rivaling established pan-PI3K or dual PI3K/mTOR inhibitors. The key to its therapeutic potential will lie in its selectivity profile across the different PI3K isoforms and its overall pharmacokinetic properties.

Future experimental work should focus on a comprehensive in vitro kinase panel to elucidate its precise target profile. Subsequent cellular assays are necessary to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. This systematic approach will be crucial in determining whether N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can be developed into a viable therapeutic agent.

References

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. National Center for Biotechnology Information. [Link]

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  • PI3K/AKT/mTOR signaling. QIAGEN. [Link]

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  • What are the recommendations for using JAK (Janus Kinase) 1, 2, or 3 inhibitors? A.V.A. [Link]

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  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. National Center for Biotechnology Information. [Link]

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  • Which JAK inhibitors are approved in the U.S? Drugs.com. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. National Center for Biotechnology Information. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

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Comparative

Technical Comparison: Vibrational Spectroscopy Profiling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

This guide provides an in-depth technical characterization of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a structural motif often encountered in kinase inhibitor discovery and fragment-based drug design. This a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine , a structural motif often encountered in kinase inhibitor discovery and fragment-based drug design.

This analysis focuses on Infrared (IR) Spectroscopy , specifically comparing the modern Attenuated Total Reflectance (ATR) method against traditional transmission techniques, and differentiating between the Free Base and Hydrochloride (HCl) Salt forms—a critical distinction in pre-formulation studies.

Executive Summary & Structural Context

The target molecule integrates three distinct pharmacophores: an electron-deficient pyridazin-3-amine core, a flexible N-methyl linker , and a saturated morpholine ring attached via the C2-position.

  • Chemical Name: N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Spectroscopic Challenge: Distinguishing the overlapping C-N stretches of the linker from the ring breathing modes, and validating the protonation site (Morpholine-NH vs. Pyridazine-N) during salt formation.

Comparison Scope: This guide compares the ATR-FTIR characterization (the "Product" approach) against DFT-Calculated Predictions and Salt-Form Derivatives to provide a robust identification protocol.

Spectroscopic Characterization Guide

A. The "Fingerprint" Map (Diagnostic Bands)

The following assignments are derived from fragment-based spectral reconstruction (Pyridazine + Morpholine) and verified against standard heterocyclic vibrational modes.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Morpholine N-H Stretch (

)
3300 – 3350 Weak/BroadSpecific to the C2-linked morpholine (contains 2° amine). Disappears in N-substituted analogs.
C-H (Aliphatic) Stretch (

)
2850 – 2960 MediumMorpholine ring CH₂ and N-Methyl group.
C-H (Aromatic) Stretch (

)
3010 – 3060 WeakPyridazine ring protons.
Pyridazine Ring Skeletal (

)
1580 – 1595 StrongCharacteristic "breathing" mode of the 1,2-diazine system.
Exocyclic C-N Stretch (

)
1340 – 1360 MediumThe N-methyl-N-pyridazinyl linkage.
Morpholine Ether Stretch (

C-O-C)
1105 – 1120 StrongThe most reliable marker for the morpholine ring.
Pyridazine Ring Def. (

)
750 – 800 MediumOut-of-plane bending; sensitive to substitution pattern (3-amino).
B. Comparative Analysis: Free Base vs. HCl Salt

In drug development, this molecule is often converted to a hydrochloride salt to improve solubility. IR spectroscopy is the fastest method to confirm salt formation.

FeatureFree Base (Target) HCl Salt (Alternative Form) Scientific Rationale
N-H Region Sharp/Weak band ~3320 cm⁻¹ (Morpholine NH).Broad Ammonium Band (2400–3000 cm⁻¹).Protonation occurs at the most basic nitrogen (Morpholine N4, pKa ~8.5), forming a charged

species.
Fingerprint Distinct peaks at 1110 cm⁻¹ (C-O-C).Complex/Broadened regions.Hydrogen bonding networks in the crystal lattice of the salt broaden the ether and skeletal bands.
Pyridazine Band ~1590 cm⁻¹.Shifted to ~1610 cm⁻¹.Inductive effects from the protonated morpholine tail withdraw electron density, stiffening the aromatic ring bonds.

Methodological Comparison: ATR vs. Transmission

For this specific lipophilic amine, Diamond ATR (Attenuated Total Reflectance) is superior to traditional KBr pellets.

Why ATR is the Standard for this Molecule:
  • Hygroscopicity Control: The morpholine moiety can absorb atmospheric moisture. KBr pellets require grinding, which exposes the sample to humidity, creating water artifacts (broad -OH bands at 3400 cm⁻¹) that obscure the critical Morpholine N-H stretch. ATR requires no sample prep, preserving the "true" solid-state form.

  • Polymorph Sensitivity: ATR interacts only with the surface (evanescent wave depth ~2 µm). This prevents pressure-induced polymorphism often caused by the hydraulic press used in KBr pellet creation.

Experimental Protocol (Self-Validating)

Objective: Confirm structure and purity of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Workflow:
  • Background Scan: Clean crystal with isopropanol. Collect air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~5 mg of solid sample on the crystal center.

  • Contact Pressure: Apply pressure using the slip-clutch arm until the "click" (standardizes force to ~80-100 N). Reasoning: Ensures uniform contact without crushing the crystal lattice.

  • Acquisition: Scan range 4000–450 cm⁻¹. Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply ATR Correction (adjusts for penetration depth dependence on wavelength).

  • Validation Check:

    • Pass: Presence of 1590 cm⁻¹ (Pyridazine) AND 1110 cm⁻¹ (Morpholine).

    • Fail: Presence of broad O-H stretch >3400 cm⁻¹ (Wet sample) or doublet at 1700 cm⁻¹ (Residual solvent/acetone).

Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for assigning bands to the specific pharmacophores of the target molecule.

IR_Assignment_Logic Sample Unknown Sample Spectrum Region1 High Frequency (2800-3500 cm⁻¹) Sample->Region1 Region2 Fingerprint (1000-1600 cm⁻¹) Sample->Region2 NH_Check Band @ ~3320 cm⁻¹? Region1->NH_Check COC_Check Band @ ~1110 cm⁻¹? Region2->COC_Check Py_Check Band @ ~1590 cm⁻¹? Region2->Py_Check Morph_NH Morpholine 2° Amine (CONFIRMED) NH_Check->Morph_NH Sharp Weak Salt_Form HCl Salt Form (Broad ~2800 cm⁻¹) NH_Check->Salt_Form Broad/Shifted Morph_Ether Morpholine Ether Link (CONFIRMED) COC_Check->Morph_Ether Strong Py_Ring Pyridazine Core (CONFIRMED) Py_Check->Py_Ring Strong

Figure 1: Logic flow for spectral validation of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for heterocyclic band assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Pyridazine skeletal modes).[1][2][3]

  • National Institute of Standards and Technology (NIST). Pyridazine and Morpholine Derivative Spectra. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Billès, G., et al. (2005). "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure, 744, 215-227.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Analysis

Introduction: The Analytical Imperative for Novel Pyridazinamine Derivatives In the landscape of modern drug discovery and development, novel heterocyclic compounds such as N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyridazinamine Derivatives

In the landscape of modern drug discovery and development, novel heterocyclic compounds such as N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine are of significant interest. The pyridazine core is a key pharmacophore in a variety of biologically active agents. As these molecules advance through the development pipeline, the establishment of robust analytical methods for identity, purity, and strength is paramount. The cornerstone of any such method is a well-characterized reference standard, which serves as the benchmark against which all subsequent batches of the active pharmaceutical ingredient (API) or drug product are measured.

For a novel entity like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a commercially available, pharmacopeial-grade primary reference standard is often unavailable in the early stages. Researchers and quality control laboratories are therefore faced with a critical choice: invest in a custom-synthesized, exhaustively characterized primary standard from a specialized vendor or develop a thoroughly qualified in-house secondary reference standard. This guide provides a comparative framework for these two alternatives, grounded in established scientific principles and regulatory expectations, to empower researchers in making informed decisions for their analytical programs.

Comparing Reference Standard Tiers: Primary vs. In-House Secondary Standards

A reference standard's suitability is determined by its intended use and the level of characterization it has undergone. The two main tiers are Primary and Secondary standards.

  • Primary Reference Standard: This is a substance of the highest possible purity, established without reference to another standard. Its value is accepted without requiring comparison to a different chemical substance. These are typically obtained from pharmacopeial bodies (e.g., USP, EP) or accredited commercial suppliers who perform exhaustive characterization. For a novel compound, this would involve custom synthesis and a comprehensive characterization package.

  • Secondary (or Working) Reference Standard: This is a standard whose character and purity are established by comparison to a primary reference standard. It is used for routine laboratory analyses. In the absence of a primary standard, a batch of high-purity material can be designated as a secondary standard through a rigorous in-house qualification program.

The following table compares the key attributes of a custom-synthesized Primary Standard versus a qualified In-house Secondary Standard for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

AttributeCustom Primary Reference Standard (Commercial)In-house Qualified Secondary Reference Standard
Purity & Characterization Highest achievable purity (>99.5%). Exhaustive characterization package (qNMR, MS, HPLC, TGA, DSC, etc.) with certified values.High purity, but may be lower than a primary standard. Characterization is performed in-house; level of rigor depends on internal SOPs.
Traceability & Certification Full traceability to national or international standards. Comes with a comprehensive Certificate of Analysis (CoA).Traceability established against in-house primary standard (if available) or through absolute methods like qNMR. CoA is generated internally.
Cost Very high, often involving custom synthesis fees ranging from thousands to tens of thousands of dollars.Significantly lower, limited to the cost of synthesizing a high-purity batch and the internal resources for qualification.
Availability & Lead Time Long lead times (weeks to months) for custom synthesis and characterization.Readily available from a selected high-purity batch of the drug substance. Qualification can be completed relatively quickly.
Regulatory Acceptance Generally accepted by regulatory agencies without further qualification by the end-user.Requires full documentation of the in-house qualification process to be submitted and justified in regulatory filings.
Intended Use System suitability, calibration of secondary standards, definitive identification, and assays requiring the highest accuracy.Routine identification, purity testing, and assays of development or commercial batches.

Workflow for Qualifying an In-house Secondary Reference Standard

When a primary standard is not feasible, a robust in-house qualification program is essential to establish a reliable secondary standard. This process creates a self-validating system where multiple orthogonal analytical techniques are used to confirm the material's identity and purity.

Reference_Standard_Qualification_Workflow cluster_0 Material Selection & Preparation cluster_1 Characterization & Testing cluster_2 Documentation & Release SelectBatch Select High-Purity API Batch Purify Optional Further Purification SelectBatch->Purify If necessary Package Package & Store Under Inert Conditions SelectBatch->Package Purify->Package Identity Identity Confirmation (NMR, MS) Package->Identity Purity Purity Assessment (HPLC, qNMR) Package->Purity PhysChem Physicochemical Tests (TGA, DSC, KF) Package->PhysChem Report Generate Qualification Report Identity->Report Purity->Report PhysChem->Report CoA Issue Internal Certificate of Analysis Report->CoA Release Release as Secondary Reference Standard CoA->Release

Caption: Workflow for qualifying an in-house secondary reference standard.

Experimental Protocols for Reference Standard Characterization

The following sections detail the experimental methodologies crucial for the comprehensive characterization of a N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine reference standard.

Identity Confirmation: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides an exact mass measurement, which is a fundamental indicator of a molecule's elemental composition. Tandem MS (MS/MS) further confirms the structure by analyzing fragmentation patterns. The morpholine and pyridazine moieties are expected to yield characteristic fragments.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 5 L/min at 200°C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺. For C₁₀H₁₇N₅O, the expected exact mass is 224.1455.

    • Perform MS/MS on the precursor ion (m/z 224.15) to observe characteristic fragment ions, such as the loss of the morpholin-2-ylmethyl group.

Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity analysis, separating the main compound from process-related impurities and degradation products. For a polar, basic compound like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a mixed-mode or reversed-phase C18 column with an acidic mobile phase is often effective to ensure good peak shape and retention.

Protocol:

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm (or lambda max determined by DAD).

    • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in the initial mobile phase (95:5 A:B) to a concentration of 0.5 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate purity by area percent (Area of main peak / Total area of all peaks) x 100%. Note: This assumes all impurities have a similar response factor. For accurate quantitation, relative response factors should be determined.

HPLC_Protocol Prep Prepare Sample (0.5 mg/mL in mobile phase) Inject Inject 2 µL onto C18 Column (40°C) Prep->Inject Elute Elute with H₂O/ACN Gradient (0.1% H₃PO₄) Inject->Elute Detect Detect by UV (254 nm) Elute->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: High-level overview of the HPLC purity analysis protocol.

Absolute Purity Determination: Quantitative NMR (qNMR)

Rationale: qNMR is a powerful primary ratio method for determining purity without the need for a specific reference standard of the same compound. It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

Protocol:

  • Internal Standard Selection: Choose a high-purity (>99.9%) certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) with sharp, well-resolved peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine standard into an NMR tube using an ultramicrobalance.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition (¹H NMR):

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure acquisition parameters are quantitative: 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing & Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate purity using the following equation: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Conclusion and Recommendations

The establishment of a reliable reference standard is a non-negotiable step in the analytical control of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. While a custom-synthesized primary standard offers the highest level of assurance and immediate regulatory acceptance, its cost and lead time can be prohibitive for many research and early-phase development programs.

A well-executed in-house qualification of a secondary reference standard provides a scientifically sound, cost-effective, and efficient alternative. By employing a suite of orthogonal analytical techniques—including high-resolution MS for identity, HPLC for impurity profiling, and the absolute method of qNMR for purity assignment—a laboratory can establish a secondary standard with a high degree of confidence. The key to success lies in meticulous execution, robust documentation of the entire qualification process, and a deep understanding of the scientific principles underpinning each analytical choice.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from RSSL website. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Anisfeld, M. (2009, April 2). Reference-Standard Material Qualification. Retrieved from Pharmaceutical Technology website. [Link]

  • Poupin, P., et al. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Comparative

A Comparative Guide to the Elemental and Structural Verification of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the assertion that a new molecule has been successfully created rests entirely on the bed...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the assertion that a new molecule has been successfully created rests entirely on the bedrock of rigorous analytical verification. For a target compound like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, a multi-faceted approach is not just recommended; it is essential for unequivocal structural confirmation and purity assessment.

This guide provides an in-depth comparison of the analytical techniques required to verify the synthesis of this specific molecule. We will delve into the foundational role of elemental analysis and explore how it synergizes with orthogonal spectroscopic methods to provide a self-validating analytical workflow.

Part 1: Foundational Verification via Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization. It provides the quantitative mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure, homogenous sample.[1][2] This data is fundamental for confirming the empirical formula of a newly synthesized compound.[3]

Molecular Formula and Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the proposed molecular structure. Following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the structure of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine leads to the molecular formula: C₁₀H₁₆N₄O .[4][5][6][7]

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1157.66%
Hydrogen (H)1.0081616.1287.74%
Nitrogen (N)14.007456.02826.90%
Oxygen (O)15.999115.9997.68%
Total 208.265 100.00%

Principle of CHN Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is through automated combustion analysis.[1] In this technique, a small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (around 1000°C) in the presence of excess oxygen.[8] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These resulting gases are then separated and measured by a detector, such as a thermal conductivity detector. The instrument's software uses the sample's initial weight to calculate the mass percentage of each element.[8]

Hypothetical Experimental Protocol: CHN Analysis

The following protocol outlines the standard procedure for analyzing a solid sample like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, as their presence will significantly skew the results.[9] A sample amount of 1-3 mg is typically required.[10]

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Weighing: Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance. The precise weight is critical as all calculations are based on this initial mass.[10]

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the combustion sequence. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Acquisition: The analyzer's software will generate a report detailing the mass percentages of C, H, and N. For robust validation, the analysis should be performed in duplicate or triplicate to ensure reproducibility.[9]

Data Interpretation and Trustworthiness

The trustworthiness of the proposed structure is evaluated by comparing the experimental results with the theoretical values. For publication in reputable scientific journals, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[11]

Hypothetical Elemental Analysis Data Comparison:

ElementTheoretical Mass %Found Mass % (Hypothetical)Difference (%)
Carbon (C)57.6657.51-0.15
Hydrogen (H)7.747.85+0.11
Nitrogen (N)26.9026.79-0.11

A result like the one above, with differences well within the ±0.4% margin, provides strong evidence that the elemental composition of the synthesized compound matches the proposed molecular formula of C₁₀H₁₆N₄O.

Part 2: A Comparative Look at Orthogonal Verification Methods

While elemental analysis confirms the what and how much of the elemental makeup, it does not provide information about the connectivity of those atoms. Therefore, it must be used in concert with spectroscopic techniques that elucidate the molecular structure.

Mass Spectrometry (MS)

  • Role: Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[12] High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of the molecular formula.[13]

  • Expected Data: For N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (C₁₀H₁₆N₄O), the exact mass of the neutral molecule is 208.1324 amu. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed.

    • Calculated [M+H]⁺: 209.1402

    • An HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide unambiguous confirmation of the molecular formula, serving as an orthogonal validation to the elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Role: NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound.[14] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR reveals the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

  • Expected Data: A ¹H NMR spectrum of the target compound would be expected to show distinct signals corresponding to:

    • Protons on the pyridazine ring.

    • Protons on the morpholine ring.

    • The two protons of the methylene (-CH₂) linker.

    • The three protons of the N-methyl (-CH₃) group. The integration (area under the peak) of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal which protons are adjacent to one another, confirming the connectivity.[14][15]

Infrared (IR) Spectroscopy

  • Role: IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[16][17] Different covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[18]

  • Expected Data: An IR spectrum of the target compound would be expected to show characteristic absorption bands for:

    • C-H stretching: From the alkyl (methyl, methylene, morpholine) and aromatic (pyridazine) groups.

    • C=C and C=N stretching: From the pyridazine aromatic ring.

    • C-N stretching: From the amine and pyridazine ring.

    • C-O-C stretching: A strong, characteristic band for the ether linkage within the morpholine ring.[19] The presence of these bands would confirm the existence of the key functional groups required by the proposed structure.

Part 3: Integrated Workflow for Structural Verification

Caption: Integrated workflow for unambiguous structural verification.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedRole in Verification
Elemental Analysis Quantitative elemental composition (%C, %H, %N).[2]Foundational. Confirms the molecular formula and purity.
Mass Spectrometry Molecular weight and molecular formula (HRMS).[12][13]Corroborative. Provides an independent confirmation of the molecular formula.
NMR Spectroscopy Detailed atom connectivity and chemical environment.[14]Definitive. Elucidates the precise 3D structure and bonding arrangement.
IR Spectroscopy Presence of specific functional groups.[16][20]Supportive. Confirms the key chemical bonds are present as expected.

References

  • ASTM D5291-02 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. [Link]

  • Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University. [Link]

  • Using IR to Identify Functional Groups (8.4.3). (n.d.). TutorChase. [Link]

  • How to Find Functional Groups in the IR Spectrum. (2016, March 26). Dummies.com. [Link]

  • Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. [Link]

  • ASTM D5291. (n.d.). Conti Testing Laboratories. [Link]

  • D-5291 - Analytical Method. (n.d.). SGS. [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). University of Illinois Urbana-Champaign. [Link]

  • 111 Problem Solving Determining Molecular Structure from NMR Data. (2021, January 7). YouTube. [Link]

  • IUPAC Rules. (n.d.). University of Wisconsin-Platteville. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Cambridge. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Standard Operating Procedure - Elemental Analysis. (2018, May 25). Princeton University. [Link]

  • Using NMR Spectra to Analyze Molecular Structure: The Proton Chemical Shift. (2015, July 14). Chemistry LibreTexts. [Link]

  • Can a mass spectrometer determine the structure of an organic compound? (2017, November 11). Quora. [Link]

  • How to use NMR readings to determine the molecular structure of a compound? (2020, September 18). Chemistry Stack Exchange. [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • How to determine a molecular structure when given the NMR graph. (2020, June 25). Quora. [Link]

  • IUPAC Naming of Organic Compounds | Rules, Process & Examples. (n.d.). Study.com. [Link]

  • IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of Waterloo. [Link]

  • IUPAC Naming of Organic Compounds. (n.d.). ChemTalk. [Link]

  • Interpreting Mass Spectra. (2023, September 20). OpenStax. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. [Link]

  • Is it really possible to determine the structure of a Molecule using only Mass Spectrum? (2022, December 12). Reddit. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. [Link]

  • Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. (2019, October 28). YouTube. [Link]

  • 6-Amino-3-chloropyridazine. (n.d.). National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Proactive Defense: Essential Protective Equipment and Handling Protocols for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

As drug development professionals, our work with novel chemical entities demands a vigilant and informed approach to safety. For compounds like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, where specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a vigilant and informed approach to safety. For compounds like N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, where specific toxicological data may be limited, a comprehensive safety strategy is not just a recommendation—it is a necessity. This guide provides an in-depth operational plan for personal protection and safe handling, derived from a structural analysis of the compound and the known hazards of its constituent chemical families: morpholines, pyridazines, and aliphatic amines.

Our core principle is to treat this compound with the caution required for a substance that is potentially corrosive, toxic, and readily absorbed through the skin. The causality behind each procedural step is explained to empower researchers with the knowledge to maintain a secure laboratory environment.

Core Directive: Hazard Assessment Based on Structural Analogs

The safety profile for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is inferred from the hazardous properties of its structural components.

  • Morpholine Moiety: Morpholine and its derivatives are well-documented as being corrosive to skin and eyes, capable of causing severe burns.[1][2][3] Concentrated morpholine can readily permeate the skin, leading to systemic toxicity.[1] Many are also flammable liquids.[4]

  • Pyridazine Moiety: The pyridazine ring is a feature in many biologically active compounds. While pyridazine itself is classified as a combustible liquid, derivatives can cause skin irritation.[5][6]

  • Amine Functional Group: Aliphatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[7][8] They are often corrosive and can cause significant damage to the respiratory tract and mucous membranes.[1][9]

Based on this analysis, we must assume the compound is, at a minimum, corrosive and harmful by all routes of exposure.

Anticipated Hazard Rationale / Evidence from Structural Analogs Primary Exposure Routes
Severe Skin Corrosion/Burns Morpholine and amine derivatives are known to cause severe skin burns and damage.[2][3]Dermal Contact
Serious Eye Damage Direct contact with morpholine-containing compounds can cause permanent eye damage.[1][3]Ocular Contact
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][7][10]Ingestion, Inhalation, Dermal Contact
Respiratory Tract Irritation Inhalation of amine and morpholine vapors can cause irritation and potentially severe lung damage (edema).[1][3]Inhalation

The Essential PPE Protocol: A Multi-Layered Defense

Given the anticipated hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.

Eye and Face Protection

Requirement: Chemical splash goggles conforming to EN166 or NIOSH standards, worn in conjunction with a full-face shield.[1][5][11] Causality: The high risk of severe and potentially irreversible eye damage from corrosive amines necessitates this dual layer of protection.[3] Goggles provide a seal against splashes and vapors, while the face shield protects the rest of the face from direct contact.

Skin and Body Protection

Requirement:

  • Gloves: Chemical-resistant gloves are required. Standard nitrile or latex gloves are insufficient for prolonged contact.[6] Recommended materials include butyl rubber or fluoroelastomer.[12] Always inspect gloves for defects before use and practice proper removal techniques to avoid contaminating your hands.[5]

  • Protective Clothing: A chemical-resistant laboratory coat is the minimum requirement.[12] When handling larger quantities (>50 mL) or during procedures with a high splash risk, a chemical-resistant apron over the lab coat is essential.[12] Causality: The potential for this compound to be both corrosive and readily absorbed through the skin makes robust skin protection critical to preventing local tissue damage and systemic toxicity.[1][3]

Respiratory Protection

Requirement: All handling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9][13] Causality: The volatility of amine compounds and their potential to cause severe respiratory tract irritation and damage necessitate the use of engineering controls as the primary means of respiratory protection.[1][3] A fume hood effectively captures vapors at the source.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for safe operation, from preparation to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the annual certification is current. Check that the airflow is unobstructed.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble Spill Kit: Have a spill kit readily available that is specifically designed for corrosive liquids. This should include a neutralizing agent (such as sodium bicarbonate for bases), absorbent materials, and a sealable container for waste.[14]

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, face shield, and appropriate gloves) before entering the designated handling area.

Step 2: Handling the Compound
  • Containment: Conduct all manipulations, including weighing, transferring, and preparing solutions, deep within the chemical fume hood.

  • Static Prevention: When transferring the substance, especially if it is a flammable liquid, ensure containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[9][11][13]

  • Aliquotting: Use tools such as spatulas or powder funnels for solids and appropriate glassware for liquids to minimize the risk of spills.

  • Container Management: Keep the primary container tightly sealed when not in use.[5]

Step 3: Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[3][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][10] Rinse the mouth with water and have the person drink one or two glasses of water.[3] Seek immediate medical attention.

Step 4: Spill Management
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, contain the spill with absorbent materials.

    • Gently apply a neutralizing agent, working from the outside in to prevent splattering.[14]

    • Once neutralized, collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning solution.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.[14]

    • Alert your institution's emergency response team and your supervisor.

    • If safe to do so, close doors to the affected area to contain vapors.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[17]

  • Containment: Collect all waste, including contaminated PPE, empty containers, and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[18] The container must be kept sealed when not in use.[18]

  • Disposal: Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal service.[17][19] Never dispose of this compound down the drain or in regular trash.[17][18] The first rinse of any "empty" container must also be collected as hazardous waste.[19]

Visualization of the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_end 4. Decontamination & Disposal cluster_emergency 3. Off-Normal Events prep_start Start: New Procedure verify_controls Verify Fume Hood & Safety Equipment prep_start->verify_controls don_ppe Don Full PPE: Goggles, Face Shield, Resistant Gloves, Lab Coat verify_controls->don_ppe handle_compound Weigh, Transfer, and Prepare Solutions don_ppe->handle_compound Proceed to Handling store_compound Keep Containers Sealed When Not In Use handle_compound->store_compound spill Spill Occurs handle_compound->spill exposure Personnel Exposure handle_compound->exposure decontaminate Decontaminate Glassware & Work Area store_compound->decontaminate Procedure Complete dispose_waste Collect All Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE & Wash Hands Thoroughly dispose_waste->remove_ppe procedure_end End of Procedure remove_ppe->procedure_end spill_response Minor Spill: Neutralize & Clean Up Major Spill: Evacuate & Alert EHS spill->spill_response exposure_response Initiate First Aid (Flush with Water) & Seek Immediate Medical Attention exposure->exposure_response

Caption: Workflow for safe handling of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Disposing Amine Waste. Technology Catalogue. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL. Retrieved from [Link]

  • Safety Data Sheet Pyridine. Kishida Chemical Co.,Ltd.. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside. Retrieved from [Link]

  • Safety Data Sheet 3M™ Screen Print UV Gloss Clear 9740i. (2023, April 12). 3M. Retrieved from [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Stannard. Retrieved from [Link]

  • MORPHOLINE Safety Data Sheet. MsdsDigital.com. Retrieved from [Link]

  • Corrosive Chemical Spill Response. Carleton University. Retrieved from [Link]

  • ICSC 0302 - MORPHOLINE. International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 2
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
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